molecular formula C10H10O B098384 2-Methyl-1-indanone CAS No. 17496-14-9

2-Methyl-1-indanone

Cat. No.: B098384
CAS No.: 17496-14-9
M. Wt: 146.19 g/mol
InChI Key: BEKNOGMQVKBMQN-UHFFFAOYSA-N
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Description

2-Methyl-1-indanone, a α -benzocycloalkenone, is a derivative of 1-indanone. Its synthesis has been reported. The enzymatic dynamic kinetic resolution (DKR) of racemic this compound has been studied. The asymmetric α -arylation and hydroxymethylation of this compound has been reported. It participated in the synthesis of 2-methyl-6-carboxyazulene.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKNOGMQVKBMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290210
Record name 2-Methyl-1-indanone
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Molecular Weight

146.19 g/mol
Source PubChem
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CAS No.

17496-14-9
Record name 2-Methyl-1-indanone
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Record name 2-Methylindanone
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Record name 17496-14-9
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Record name 2-Methyl-1-indanone
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Record name 2-METHYLINDANONE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of the physical properties of intermediate compounds is not merely academic; it is a cornerstone of robust process development, ensuring purity, stability, and scalability. 2-Methyl-1-indanone (CAS No: 17496-14-9), a bicyclic ketone, serves as a valuable building block in the synthesis of more complex molecular architectures. Its utility in drug development and organic synthesis necessitates a precise characterization of its fundamental physicochemical parameters.

This guide provides an in-depth analysis of the melting and boiling points of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just the empirical data but also the underlying scientific principles and field-proven methodologies for their accurate determination. We will explore the theoretical basis for phase transitions and present self-validating, step-by-step protocols that ensure experimental integrity and reproducibility.

Physicochemical Data Summary for this compound

The essential physical properties of this compound are summarized below. These values serve as a critical baseline for handling, purification, and reaction setup.

PropertyValueSource(s)
Melting Point 47-47.5 °C[1][2]
Boiling Point 93-95 °C at 4 mmHg (5.33 hPa)[1][2][3]
Density 1.064 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.555[2]
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol

Part 1: Melting Point Analysis

The melting point is one of the most characteristic physical properties of a solid crystalline compound and a primary indicator of its purity.

Theoretical Principles of Melting

The melting point of a substance is the temperature at which it transitions from the ordered crystalline solid phase to the liquid phase. At this temperature, the solid and liquid phases exist in equilibrium. For a pure crystalline substance, this transition is typically sharp, occurring over a narrow range of 0.5-1.0 °C.

The Causality of Melting Point Depression: The presence of soluble impurities disrupts the uniform crystal lattice structure of the solid.[4] This disruption weakens the intermolecular forces holding the molecules together, meaning less thermal energy is required to break down the crystalline structure.[5] Consequently, two effects are observed:

  • A Depression of the Melting Point: The temperature at which melting begins is lower than that of the pure substance.[4][6]

  • A Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range.

This phenomenon, known as melting point depression, is a powerful tool for assessing the purity of a compound. A sharp melting range close to the literature value is a strong indication of high purity.

Standard Protocol for Melting Point Determination (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus, which provides controlled heating and magnified observation.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

    • Take a capillary tube (sealed at one end) and tap the open end into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.[7][8]

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[8]

    • Set the plateau temperature to approximately 20 °C below the expected melting point (expected ~47 °C, so set plateau to ~25-30 °C).

  • Determination:

    • Begin heating. For a preliminary, rapid determination, a heating rate of 5-10 °C/minute can be used to find an approximate range.

    • For an accurate determination, prepare a new sample and heat rapidly to about 15-20 °C below the expected melting point.[8]

    • Decrease the heating rate to a slow 1-2 °C per minute.[8] This slow rate is critical to ensure the sample and thermometer are in thermal equilibrium.

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible.

    • Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely transparent liquid.[8]

    • The result is reported as the melting range, T₁ - T₂.

  • Validation:

    • Repeat the determination with a fresh capillary tube until two consistent values are obtained.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow Workflow for Accurate Melting Point Determination cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Analysis & Validation Prep1 Dry and powder This compound sample Prep2 Pack 2-3 mm of sample into a capillary tube Prep1->Prep2 Measure1 Place capillary in apparatus Prep2->Measure1 Measure2 Heat rapidly to ~30°C Measure1->Measure2 Measure3 Reduce heating rate to 1-2°C per minute Measure2->Measure3 Measure4 Observe and record T1 (first liquid drop) Measure3->Measure4 Measure5 Observe and record T2 (all liquid) Measure4->Measure5 Analysis1 Report melting range (T1 - T2) Measure5->Analysis1 Analysis2 Range sharp? (< 1°C) Analysis1->Analysis2 Analysis3 Purity is high Analysis2->Analysis3 Yes Analysis4 Impurity is likely present Analysis2->Analysis4 No

Caption: Logical flow for the experimental determination of melting point.

Part 2: Boiling Point Analysis

The boiling point provides critical information for purification via distillation and understanding a compound's volatility.

Theoretical Principles of Boiling

A liquid boils at the temperature where its vapor pressure equals the pressure exerted on its surface (ambient pressure).[9] The "normal" boiling point is measured at a standard atmospheric pressure of 760 mmHg.

The Pressure-Temperature Relationship (Clausius-Clapeyron Relation): For many compounds, particularly those with high molecular weights or sensitive functional groups, the normal boiling point is very high. Heating to this temperature can lead to thermal decomposition. The Clausius-Clapeyron equation describes the relationship between a liquid's vapor pressure and its temperature.[10][11] A key consequence of this relationship is that by reducing the ambient pressure, the boiling point of the liquid is significantly lowered.[9][12]

This principle is the foundation of vacuum distillation, a technique essential for the purification of compounds like this compound. The reported boiling point of 93-95 °C at 4 mmHg indicates that its normal boiling point is substantially higher, and purification should be conducted under reduced pressure to maintain the compound's integrity.[1][2][3]

Standard Protocol for Micro-Boiling Point Determination

This method is suitable for small sample quantities and is readily adaptable for determination under vacuum.

Methodology:

  • Apparatus Setup:

    • Place a small amount (0.5-1.0 mL) of this compound into a small test tube (e.g., a Durham tube).

    • Take a melting point capillary tube and seal the open end using a flame, then break it in the middle to create a small bell. Place this bell, open end down, into the liquid in the test tube.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Place this assembly into a heating bath (e.g., a Thiele tube filled with mineral oil) or a distillation apparatus designed for vacuum.[13]

  • Determination at Reduced Pressure:

    • Secure the assembly within a vacuum distillation apparatus. Ensure all joints are properly sealed.

    • Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

    • Evacuate the system to the desired pressure (e.g., 4 mmHg).

    • Begin heating the bath slowly and with constant stirring to ensure even temperature distribution.[14]

    • As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

    • When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[13]

    • Note this temperature, then remove the heat source and allow the apparatus to cool slowly.

    • The precise boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This indicates that the external pressure has just overcome the vapor pressure of the liquid.

  • Validation:

    • The process can be repeated by carefully re-heating the sample to confirm the temperature at which a rapid stream of bubbles re-emerges.

Experimental Workflow for Boiling Point Determination

BoilingPointWorkflow Workflow for Micro-Boiling Point Determination cluster_setup Apparatus Setup cluster_measure Measurement (Atmospheric or Vacuum) cluster_analysis Result Setup1 Place sample in test tube Setup2 Insert inverted capillary tube Setup1->Setup2 Setup3 Attach to thermometer and place in heating bath Setup2->Setup3 Measure1 Heat bath slowly Setup3->Measure1 Measure2 Observe for continuous stream of bubbles Measure1->Measure2 Measure3 Remove heat Measure2->Measure3 Measure4 Record temperature when liquid enters capillary Measure3->Measure4 Analysis1 Recorded temperature is the boiling point Measure4->Analysis1 Analysis2 Note pressure (e.g., 760 or 4 mmHg) Analysis1->Analysis2

Caption: Flowchart for the micro-determination of boiling point.

Conclusion

The physical properties of this compound, specifically its melting point of 47-47.5 °C and boiling point of 93-95 °C at 4 mmHg, are definitive characteristics that govern its handling, purification, and use in synthesis. The melting point serves as a reliable indicator of purity, while the boiling point under reduced pressure underscores the necessity of vacuum distillation for its purification to prevent thermal degradation. The methodologies detailed in this guide provide a robust framework for the empirical verification of these properties, grounded in established thermodynamic principles. For professionals in chemical and pharmaceutical development, adherence to these precise and validated protocols is essential for achieving reproducible, high-quality scientific outcomes.

References

  • 2-methylindan-1-one CAS 17496-14-9. (n.d.). 960 Chemical Network. Retrieved January 31, 2026, from [Link]

  • Safety Data Sheet for this compound. (n.d.). MilliporeSigma. Retrieved January 31, 2026, from [Link]

  • Melting Point Determination. (n.d.). University of Calgary. Retrieved January 31, 2026, from [Link]

  • Clausius-Clapeyron Equation. (2025, March 21). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Experiment (1) Determination of Melting Points. (2021, September 19). University of Technology, Iraq. Retrieved January 31, 2026, from [Link]

  • Experimental No. (2) Boiling Point. (2021, July 16). University of Technology, Iraq. Retrieved January 31, 2026, from [Link]

  • Melting point depression. (n.d.). IBChem. Retrieved January 31, 2026, from [Link]

  • 02 Exp 1 Boiling Point Determination. (n.d.). Scribd. Retrieved January 31, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Boiling Point Under Vacuum: Detailed Explanations. (2022, November 26). LambdaGeeks. Retrieved January 31, 2026, from [Link]

  • Clausius–Clapeyron relation. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • 1-Indanone. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). B. N. College, DU. Retrieved January 31, 2026, from [Link]

  • 6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Clausius Clapeyron Equation Examples and Practice Problems. (2016, July 14). The Organic Chemistry Tutor. Retrieved January 31, 2026, from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved January 31, 2026, from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Melting Point Depression Explained. (2013, September 5). Professor Dave Explains. Retrieved January 31, 2026, from [Link]

  • Understanding vacuum and boiling point relationship. (2019, November 19). Future4200. Retrieved January 31, 2026, from [Link]

  • Which equation is used to calculate the boiling point under vacuum distillation? (2020, December 24). Quora. Retrieved January 31, 2026, from [Link]

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Sources

Synthesis of 2-Methyl-1-indanone: A Technical Guide to Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2-methyl-1-indanone, a valuable chemical intermediate. The primary focus is on the classical and robust method of intramolecular Friedel-Crafts acylation, a cornerstone of synthetic organic chemistry for the formation of cyclic ketones. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present quantitative data to guide laboratory execution. This document is designed to bridge theoretical understanding with practical application, offering insights into experimental choices and process optimization for professionals in chemical research and pharmaceutical development. The indanone scaffold is a privileged structure in medicinal chemistry, and mastery of its synthesis is crucial for the development of novel chemical entities.[1][2]

Foundational Principles: The Friedel-Crafts Acylation

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental electrophilic aromatic substitution (EAS) reaction used to attach an acyl group to an aromatic ring.[3][4] In the context of this compound synthesis, we employ an intramolecular variant, where the acylating agent and the aromatic ring are part of the same molecule. This strategy is highly effective for constructing fused ring systems, particularly the 5- and 6-membered rings common in pharmacologically active molecules.[5][6]

The reaction is initiated by a Lewis acid (e.g., aluminum chloride, AlCl₃) or a strong Brønsted acid, which activates an acyl halide or carboxylic acid.[7] This activation generates a highly electrophilic, resonance-stabilized acylium ion.[8][9] The tethered aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a cyclic intermediate (a sigma complex).[7] The final step is the deprotonation of this intermediate, which restores aromaticity and yields the target cyclic ketone.[2]

A key advantage of Friedel-Crafts acylation over its counterpart, alkylation, is the absence of carbocation rearrangements.[8] Furthermore, the product ketone is deactivated towards further acylation due to the electron-withdrawing nature of the carbonyl group, which prevents poly-acylation side products.[5][10]

Primary Synthetic Strategy: Cyclization of 3-Phenylbutanoyl Chloride

The most common and reliable route to this compound involves a three-step sequence starting from commercially available materials. This method provides excellent control over the final structure.[1]

G cluster_0 Overall Synthetic Workflow A Step 1: Precursor Synthesis (3-Phenylbutanoic Acid) B Step 2: Acyl Chloride Formation (3-Phenylbutanoyl Chloride) A->B Activation C Step 3: Intramolecular Cyclization (this compound) B->C Friedel-Crafts Acylation

Caption: The three-step workflow for this compound synthesis.

Mechanism of Intramolecular Cyclization

The critical ring-forming step is the intramolecular Friedel-Crafts acylation of 3-phenylbutanoyl chloride. The causality of this transformation is illustrated below.

  • Acylium Ion Generation: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion.[4]

  • Intramolecular Electrophilic Attack: The electron-rich phenyl ring, held in close proximity, attacks the acylium ion at the ortho position. This is the key C-C bond-forming step that establishes the five-membered ring.[2]

  • Restoration of Aromaticity: The resulting intermediate, a non-aromatic carbocation (sigma complex), is deprotonated. The AlCl₄⁻ complex formed in the first step assists in this process, regenerating the AlCl₃ catalyst and yielding the final this compound product.[10][11]

G cluster_1 Mechanism of Intramolecular Friedel-Crafts Acylation acyl_chloride 3-Phenylbutanoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion Step 1: Activation lewis_acid + AlCl₃ sigma_complex Sigma Complex (Cyclized Intermediate) acylium_ion->sigma_complex Step 2: Intramolecular Attack product This compound + HCl + AlCl₃ sigma_complex->product Step 3: Deprotonation

Caption: Key mechanistic stages of the final cyclization reaction.

Experimental Protocols & Data

The following protocols are detailed, self-validating systems designed for reproducibility. Adherence to anhydrous conditions is critical for the success of these reactions.

Protocol I: Synthesis of 3-Phenylbutanoic Acid (Precursor)

This step is achieved via a Knoevenagel condensation followed by reduction.[1]

  • Condensation: In a round-bottom flask, combine benzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq) in ethanol.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress can be monitored via Thin Layer Chromatography (TLC).

  • Work-up: After cooling, acidify the reaction mixture with aqueous HCl. The resulting cinnamic acid derivative will precipitate.

  • Filtration: Collect the solid product by filtration, wash thoroughly with cold water, and dry.

  • Reduction: Dissolve the dried cinnamic acid derivative in ethanol. Add a catalyst, such as 10 mol% palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 12-24 hours until the reaction is complete.

  • Isolation: Filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 3-phenylbutanoic acid.

Protocol II: Synthesis of 3-Phenylbutanoyl Chloride (Activation)

The carboxylic acid is activated to the more reactive acyl chloride.[1]

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), place the crude 3-phenylbutanoic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Heat the mixture to reflux for 1-2 hours. The evolution of SO₂ and HCl gas will be observed.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation (or careful rotary evaporation) to yield the crude 3-phenylbutanoyl chloride, which is often used directly in the next step without further purification.

Protocol III: Intramolecular Friedel-Crafts Acylation

This is the final, ring-closing step to produce this compound.[1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, suspend aluminum chloride (AlCl₃) (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Cooling: Cool the suspension to 0°C in an ice bath. This is crucial to control the initial exothermic reaction.

  • Substrate Addition: Add a solution of 3-phenylbutanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Quenching and Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude this compound is purified by vacuum distillation.[1]

Quantitative & Physical Data

The efficiency of the synthesis is summarized below, along with the physical properties of the target compound.

Table 1: Summary of Reaction Parameters and Yields for Synthetic Strategy 1 [1]

Step Starting Material Key Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
1 Benzaldehyde, Malonic Acid Pyridine, Pd/C, H₂ Ethanol Reflux, RT 4-6, 12-24 70-85
2 3-Phenylbutanoic Acid Thionyl Chloride, DMF Neat Reflux 1-2 >90 (crude)

| 3 | 3-Phenylbutanoyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 2-4 | 60-75 |

Table 2: Physical and Spectroscopic Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₀O [12]
Molecular Weight 146.19 g/mol [12]
CAS Number 17496-14-9 [12]
Physical Form Liquid [13]
Boiling Point 93-95 °C / 4 mmHg [14]
Density 1.064 g/mL at 25 °C [14]
Refractive Index (n20/D) 1.555 [14]

| ¹H NMR (400 MHz, CDCl₃) | δ 1.31 (d, 3H), 2.73 (m, 2H), 3.40 (dd, 1H), 7.36 (t, 1H), 7.45 (d, 1H), 7.58 (t, 1H), 7.75 (d, 1H) |[15] |

Field Insights: Causality and Optimization

  • Role of Anhydrous Conditions: Water reacts violently with both thionyl chloride and aluminum chloride, deactivating them and leading to significantly lower yields. Therefore, flame-drying glassware and using anhydrous solvents are paramount for success.

  • Lewis Acid Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or slight excess) of the Lewis acid catalyst.[10] This is because the ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst. This complex is destroyed during the aqueous work-up.[10]

  • Alternative Route: An alternative synthesis involves the intramolecular Friedel-Crafts alkylation of 2-chloro-2-methylpropiophenone.[1] This precursor can be formed via an initial Friedel-Crafts acylation of benzene. This route can be highly efficient but requires careful handling of different starting materials.[1][15]

  • Catalyst Selection: While AlCl₃ is the workhorse, other Lewis acids like FeCl₃ or Brønsted acids like polyphosphoric acid (PPA) or triflic acid can also be employed, sometimes offering milder conditions or different selectivities.[3][6][7]

Conclusion

The intramolecular Friedel-Crafts acylation remains a highly reliable and versatile method for the synthesis of this compound and its analogs. By understanding the underlying mechanism and adhering to carefully controlled experimental conditions, researchers can efficiently construct this important chemical scaffold. The multi-step synthesis from 3-phenylbutanoic acid provides a robust and scalable pathway, yielding the target compound in good overall yields. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this pivotal reaction in a research and development setting.

References

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  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
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Methodological & Application

Organocatalytic alpha-methylation of 1-indanone

Application Note: High-Efficiency Asymmetric -Methylation of 1-Indanone via Chiral Phase-Transfer Catalysis

Executive Summary

This Application Note details the protocol for the enantioselective

Chiral Phase-Transfer Catalysis (PTC)

Target Audience: Process chemists and medicinal chemists involved in the synthesis of pharmacophores related to acetylcholinesterase inhibitors (e.g., Donepezil derivatives).

Scientific Foundation & Mechanistic Insight

The Challenge of 1-Indanone Methylation

The

  • Chemo-selectivity (Mono- vs. Bis-alkylation): The introduction of an electron-donating methyl group at the

    
    -position makes the product enolate slightly more nucleophilic than the starting material, often leading to the thermodynamic sink: 2,2-dimethyl-1-indanone.
    
  • Stereocontrol: The

    
    -proton of the mono-methylated product is acidic (
    
    
    ). In the presence of strong achiral bases, rapid deprotonation/reprotonation leads to racemization.
The Solution: Interfacial Phase-Transfer Catalysis

To solve this, we utilize a biphasic system (Toluene / 50% NaOH) mediated by a chiral catalyst, typically a derivative of Cinchonine or Cinchonidine.

Mechanism of Action: The reaction operates via an interfacial mechanism (distinct from the Starks extraction mechanism). The inorganic base (NaOH) remains in the aqueous phase and deprotonates the indanone at the interface. The chiral quaternary ammonium catalyst (

Mechanistic Pathway Diagram

PTC_Mechanismcluster_organicOrganic Phase (Toluene)cluster_interfaceInterfacecluster_aqueousAqueous Phase (50% NaOH)IonPair[Enolate⁻ • Q*N⁺]Chiral Ion PairProduct(S)-2-Methyl-1-indanone+ Q*N⁺ I⁻IonPair->Product Stereoselective AlkylationInterface_ExchangeIon ExchangeEnolate formationIonPair->Interface_Exchange Q*N⁺ recycleMeIMethyl Iodide(Electrophile)MeI->ProductInterface_Exchange->IonPairIndanone1-IndanoneDeprotonationIndanone Enolate⁻Indanone->Deprotonation + OH⁻BaseOH⁻ (Na⁺)Deprotonation->Interface_Exchange

Caption: Interfacial mechanism of PTC alkylation. The chiral ion pair protects the enolate from achiral protonation and directs facial selectivity.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 1-Indanone (>98%)Starting Material
Reagent Methyl Iodide (MeI)Electrophile
Catalyst

-[p-(trifluoromethyl)benzyl]cinchoninium bromide
Chiral Phase Transfer Catalyst
Solvent Toluene (Anhydrous)Organic Phase (Non-polar enhances ion pairing)
Base 50% w/w NaOH (aq)Deprotonating Agent
Step-by-Step Methodology

Pre-Step: Catalyst Preparation (If not commercial) Note: The p-trifluoromethylbenzyl group on the catalyst is critical for high enantioselectivity as it increases the rigidity and shielding of the active site.

Step 1: System Setup

  • Charge a reaction vessel with 1-Indanone (1.0 eq, e.g., 1.32 g, 10 mmol) and Catalyst (0.05 eq, 5 mol%).

  • Add Toluene (Volume ratio: 10 mL per 1 g substrate).

  • Cool the mixture to -20°C using a cryostat. Causality: Low temperature suppresses the background racemic reaction and enhances the rigidity of the chiral pocket.

Step 2: Reagent Addition

  • Add Methyl Iodide (1.2 eq) to the cold toluene solution.

  • Safety Note: MeI is a volatile alkylating agent. Use a scrubber system.

Step 3: Initiation

  • Add 50% NaOH (5.0 eq) dropwise over 10 minutes while maintaining vigorous stirring (>800 RPM).

  • Critical Parameter: Stirring rate must be high to maximize the interfacial area.

Step 4: Reaction Monitoring

  • Maintain -20°C for 12–18 hours.

  • Checkpoint: Sample 50 µL of the organic layer, dilute in hexane, and analyze via GC or HPLC.

    • Stop reaction when conversion reaches >95%.

    • Warning: If bis-methylated product exceeds 5%, terminate immediately.

Step 5: Work-up

  • Separate phases while cold (keep < 0°C to prevent racemization during workup).

  • Wash organic layer with cold water (3x) until neutral pH.

  • Wash with dilute HCl (1N) to remove residual catalyst.

  • Dry over

    
     and concentrate in vacuo.
    
Purification

Purify via flash column chromatography (SiO2, Hexane/EtOAc 95:5). Note: Avoid alumina, which can induce racemization of the

Quality Control & Validation

Analytical Parameters

To validate the success of the protocol, the following data points must be met:

ParameterMethodAcceptance Criteria
Conversion GC-FID / HPLC> 95%
Mono:Bis Ratio GC-MS> 15:1
Enantiomeric Excess Chiral HPLC> 90% ee
Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane / Isopropanol (98:2).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Isomer: 12.5 min

    • (S)-Isomer: 14.2 min (Major product with Cinchoninium catalyst)

Workflow Logic Diagram

WorkflowStartStart: 1-Indanone+ Catalyst + TolueneCoolCool to -20°CAdd MeIStart->CoolInitiateAdd 50% NaOHHigh RPM StirringCool->InitiateMonitorMonitor (GC/HPLC)Every 4 hrsInitiate->MonitorDecisionConversion >95%?Monitor->DecisionDecision->MonitorNo (Wait)StopQuench & Separate(Cold)Decision->StopYesPurifyFlash ColumnIsolate (S)-ProductStop->Purify

Caption: Operational workflow for the asymmetric methylation protocol.

Troubleshooting & Optimization

  • Issue: Low Enantioselectivity (<80% ee).

    • Root Cause:[1][2][3][4][5] Temperature too high or stirring too slow.

    • Fix: Lower temperature to -30°C. Ensure the catalyst is the pseudo-enantiomer (e.g., switch from Cinchonidine to Cinchonine derivatives) if the wrong isomer is enriched.

  • Issue: High Bis-methylation.

    • Root Cause:[1][2][3][4][5] Localized high concentration of base or excess MeI.

    • Fix: Reduce MeI to 1.05 eq. Stop reaction at 90% conversion (kinetic control).

  • Issue: Racemization during workup.

    • Root Cause:[1][2][3][4][5] Extended contact with base at room temperature.

    • Fix: Quench with cold dilute acid immediately upon phase separation.

References

  • Dolling, U. H., Davis, P., & Grabowski, E. J. J. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 106(2), 446–447. [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. [Link]
    
  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysts. Chemical Reviews, 103(8), 3013–3028. [Link]

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518–525. [Link]

Application Note: Enantioselective Synthesis of 2-Methyl-1-indanone via Chiral Auxiliaries

[1]

Executive Summary & Strategic Rationale

This compound is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for HIV protease inhibitors (e.g., Indinavir precursors), melatonin receptor agonists, and various asymmetric catalysts.[1]

While direct asymmetric catalytic alkylation of 1-indanone is possible using phase-transfer catalysts, Auxiliary-Mediated Synthesis remains the "Gold Standard" for early-phase drug development due to:

  • Predictability: Unlike catalytic methods which may require extensive ligand screening, auxiliaries offer reliable diastereomeric transition states.

  • Purification: Diastereomeric intermediates can be separated by standard chromatography or crystallization, ensuring high enantiomeric excess (ee) before the auxiliary is removed.[1]

  • Scale: The protocols are robust and less sensitive to trace moisture than organometallic catalytic routes.

This guide details two distinct auxiliary strategies:

  • Method A (Direct Alkylation): The SAMP/RAMP Hydrazone method (Enders' Protocol).[1][2] Best for direct functionalization of commercially available 1-indanone.[1]

  • Method B (De Novo Cyclization): The Evans Oxazolidinone method.[1] Best when the indanone ring must be constructed from acyclic precursors (e.g., hydrocinnamic acid derivatives).[1]

Method A: The SAMP/RAMP Hydrazone Protocol (Primary Route)[1]

This method utilizes the chiral hydrazines (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP ) or its enantiomer (RAMP ) to convert the achiral ketone into a chiral hydrazone.[1][2][3]

Mechanistic Insight

The success of this reaction relies on the formation of a rigid Lithium Aza-Enolate .

  • Chelation Control: Upon deprotonation with LDA, the lithium ion chelates between the amide nitrogen and the methoxy oxygen of the auxiliary.[3]

  • Steric Shielding: This chelation locks the conformation. The pyrrolidine ring and its substituents sterically block one face of the enolate (the Re-face or Si-face), forcing the electrophile (Methyl Iodide) to attack from the opposite, open face.[1]

  • Prevention of Polyalkylation: Unlike standard enolates, aza-enolates are less prone to proton exchange with the alkylated product, suppressing over-alkylation.[1]

Experimental Protocol
Step 1: Hydrazone Formation[2][3]
  • Reagents: 1-Indanone (1.0 equiv), SAMP (1.1 equiv), p-Toluenesulfonic acid (pTSA, cat.).[1]

  • Solvent: Cyclohexane or Toluene.

  • Procedure:

    • Combine 1-indanone and SAMP in solvent equipped with a Dean-Stark trap.[1]

    • Reflux until theoretical water volume is collected (approx. 12–24 h).

    • Cool, wash with water, dry over MgSO₄, and concentrate.

    • Checkpoint: Isolate the crude hydrazone.[2] It is often an oil that can be used directly or purified by distillation.

Step 2: Asymmetric Alkylation (Critical Step)[1]
  • Reagents: LDA (1.1 equiv), Methyl Iodide (MeI, 3.0 equiv).[1]

  • Solvent: Anhydrous THF.

  • Procedure:

    • Metallation: Cool a solution of LDA in THF to 0°C. Add the SAMP-hydrazone (dissolved in THF) dropwise. Stir for 2–4 hours at 0°C to ensure complete aza-enolate formation.

    • Cooling: Lower temperature to -78°C (Acetone/Dry Ice bath). Note: Temperature control is vital here to maintain the rigid chelated transition state.

    • Alkylation: Add MeI dropwise. Allow the mixture to warm slowly to room temperature overnight.

    • Quench: Pour into saturated NH₄Cl solution and extract with ether.

Step 3: Auxiliary Cleavage (Hydrolysis)[1]
  • Method: Oxidative cleavage (Ozonolysis) is rapid, but Acidic Hydrolysis is preferred for scale-up to avoid cryogenic hazards.[1]

  • Reagents: 3N HCl / Pentane (two-phase system) OR MeI followed by HCl.

  • Procedure:

    • Dissolve alkylated hydrazone in pentane.

    • Add 3N HCl and stir vigorously. The chiral auxiliary (SAMP) forms a water-soluble salt, while the ketone (this compound) remains in the organic layer.[1]

    • Separate layers.[4] The aqueous layer can be basified to recover the expensive SAMP auxiliary.

    • Distill or chromatograph the organic layer to obtain (S)-2-methyl-1-indanone.[1]

Visualization: SAMP/RAMP Pathway

SAMP_Mechanismcluster_0Step 1: Condensationcluster_1Step 2: Metallation & Alkylationcluster_2Step 3: CleavageIndanone1-IndanoneHydrazoneChiral HydrazoneIndanone->Hydrazone+ pTSA, -H2OSAMPSAMP AuxiliarySAMP->HydrazoneAzaEnolateLi-Aza-Enolate(Rigid Chelation)Hydrazone->AzaEnolate+ LDA, 0°CAlkylatedAlkylated Hydrazone(Single Diastereomer)AzaEnolate->Alkylated+ MeI, -78°CSteric BlockadeMeIMeI (Electrophile)MeI->AlkylatedProduct(S)-2-Methyl-1-indanoneAlkylated->ProductHCl HydrolysisRecycleRecovered SAMPAlkylated->Recycle

Figure 1: The logic flow of the SAMP-mediated synthesis.[1] The rigidity of the Aza-Enolate (Red Node) is the causality for stereochemical success.[1]

Method B: Evans Oxazolidinone Strategy (Secondary Route)[1]

This route is preferred if 1-indanone is not the starting material, but rather acyclic precursors like hydrocinnamic acid (3-phenylpropanoic acid).[1] It builds the chirality before closing the ring.

Protocol Summary
  • Acylation: Convert 3-phenylpropanoic acid to its mixed anhydride (using pivaloyl chloride) and react with lithiated (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary).

  • Asymmetric Methylation: Treat the imide with NaHMDS (base) at -78°C, followed by MeI.[1] The bulky benzyl group on the auxiliary directs methylation to the alpha-position with high diastereoselectivity.[1]

  • Hydrolysis: Remove the auxiliary using LiOH/H₂O₂ to yield (S)-2-methyl-3-phenylpropanoic acid .[1]

  • Cyclization: Convert the chiral acid to the acid chloride (SOCl₂) and perform an intramolecular Friedel-Crafts acylation using AlCl₃ to close the ring, yielding (S)-2-methyl-1-indanone.[1]

Comparative Data Analysis

The following table contrasts the two methodologies to assist in decision-making based on laboratory resources and project goals.

FeatureMethod A: SAMP/RAMP HydrazoneMethod B: Evans Oxazolidinone
Starting Material 1-Indanone (Cyclic)3-Phenylpropanoic Acid (Acyclic)
Step Count 3 Steps (Condense

Alkylate

Cleave)
4 Steps (Couple

Alkylate

Hydrolyze

Cyclize)
Enantiomeric Excess (ee) Typically 90–98% Typically >98% (after recrystallization)
Atom Economy Moderate (Auxiliary is high MW but recyclable)Lower (Requires activation/coupling reagents)
Key Risk Hydrazone hydrolysis requires care to avoid racemization.[1]Cyclization step (Friedel-Crafts) must not racemize the alpha-center.[1]
Cost SAMP is expensive; requires recovery.[1]Evans auxiliaries are commoditized/cheaper.

Troubleshooting & Critical Control Points

Self-Validating the Protocol

To ensure the protocol is working during execution (Self-Validation):

  • The "Color Change" Indicator (Method A): Upon adding LDA to the hydrazone, the solution usually turns a bright yellow/orange, indicating aza-enolate formation.[1] If it remains pale, metallation is incomplete.

  • Diastereomeric Ratio (dr) Check: Before cleaving the auxiliary, run an NMR of the alkylated intermediate. The diastereomers (if any minor isomer exists) often show distinct chemical shifts for the methoxy group on the SAMP auxiliary. If dr is < 95:5, recrystallize the intermediate before hydrolysis.

Common Pitfalls
  • Moisture Sensitivity: The aza-enolate (Method A) and sodium enolate (Method B) are extremely sensitive to moisture.[1] Protonation kills the stereocontrol. Protocol: Flame-dry all glassware and use fresh LDA.

  • Temperature Spikes: Adding MeI is exothermic. If the temperature rises above -70°C during addition, the rigid chelation may loosen, eroding ee.[1] Protocol: Use a syringe pump for slow addition.

References

  • Enders, D., et al. "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method."[1][3] Organic Syntheses, Coll.[1][5] Vol. 8, p. 403 (1993).[1]

    • Source:[1]

  • Evans, D. A., et al. "Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of Alpha-Substituted Carboxylic Acid Derivatives." Journal of the American Chemical Society, 104(6), 1737–1739 (1982).[1]

    • Source:[1]

  • BenchChem Application Note. "Synthetic Pathways to this compound: A Technical Guide."

    • Source: (Cited for general indanone properties).[1]

  • University of York. "Asymmetric Synthesis - Chiral Auxiliaries."[1]

    • Source:[1]

Application Notes & Protocols: 2-Methyl-1-indanone as a Versatile Precursor for the Synthesis of Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant pharmaceutical agents.[1] Its rigid, bicyclic framework provides a valuable template for the design of molecules with specific pharmacological activities. This guide provides an in-depth exploration of 2-methyl-1-indanone as a key starting material for the synthesis of complex drug molecules. We will present detailed protocols and expert insights, focusing on the synthesis of a chiral aminoindan derivative, a critical intermediate for neuroprotective agents, using the synthesis of a Rasagiline analogue as a primary example. The methodologies described herein are designed to be robust, scalable, and informative for researchers in drug discovery and process development.

Introduction: The Significance of the Indanone Scaffold in Medicinal Chemistry

The indanone core, a fusion of a benzene and a cyclopentanone ring, is a recurring motif in a wide array of biologically active compounds.[1] Its structural rigidity and the presence of a reactive ketone group offer multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse therapeutic agents.[1] Indanone derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1]

Notably, the indanone scaffold is central to the development of drugs targeting neurodegenerative disorders.[2] The successful development and approval of Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, has spurred significant interest in this chemical class.[2] Furthermore, indanone derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and -B), which are key enzymes in the pathophysiology of various neurological conditions.[2]

This guide will focus on this compound, a readily available derivative, and its application as a precursor for the synthesis of chiral 2-methyl-1-aminoindan. This transformation is a critical step in the development of a class of neuroprotective agents, exemplified by the anti-Parkinson's drug Rasagiline, which is synthesized from the closely related 1-indanone.[2]

Synthetic Strategy: From this compound to a Chiral Aminoindan Intermediate

The overall synthetic strategy involves a three-stage process, beginning with the reductive amination of this compound to form a racemic N-benzyl-2-methyl-1-aminoindan. This is followed by a classical chiral resolution to isolate the desired enantiomer, and finally, debenzylation and subsequent functionalization to yield the target pharmaceutical intermediate.

G A This compound B Racemic N-Benzyl-2-methyl-1-aminoindan A->B Reductive Amination (Benzylamine, NaBH4) C Diastereomeric Salts B->C Chiral Resolution (L-Tartaric Acid) D (R)-N-Benzyl-2-methyl-1-aminoindan C->D Fractional Crystallization E (R)-2-Methyl-1-aminoindan D->E Debenzylation (H2, Pd/C) F Target Pharmaceutical Agent E->F Further Synthesis Steps (e.g., Alkylation)

Caption: Synthetic workflow from this compound.

Detailed Protocols

Stage 1: Synthesis of Racemic N-Benzyl-2-methyl-1-aminoindan via Reductive Amination

This protocol details the conversion of this compound to its corresponding N-benzyl amine through the formation of an intermediate enamine, followed by in-situ reduction.

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (14.6 g, 0.1 mol) and benzylamine (11.8 g, 0.11 mol) in 200 mL of anhydrous methanol.

  • Enamine Formation: Heat the mixture to reflux for 2 hours to facilitate the formation of the enamine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add sodium borohydride (5.7 g, 0.15 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion and Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of 100 mL of water.

  • Work-up and Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent in vacuo to yield the crude racemic N-benzyl-2-methyl-1-aminoindan as an oil. The product can be further purified by column chromatography on silica gel if necessary.

ParameterValue
Starting Material This compound
Reagents Benzylamine, Sodium Borohydride
Solvent Methanol
Typical Yield 85-95%
Purity (crude) >90%
Stage 2: Chiral Resolution of Racemic N-Benzyl-2-methyl-1-aminoindan

This protocol utilizes L-tartaric acid to form diastereomeric salts, allowing for the separation of the enantiomers by fractional crystallization.[3]

Experimental Protocol:

  • Salt Formation: Dissolve the crude racemic N-benzyl-2-methyl-1-aminoindan (23.7 g, 0.1 mol) in 250 mL of boiling methanol. In a separate flask, dissolve L-tartaric acid (15.0 g, 0.1 mol) in 150 mL of boiling methanol.

  • Crystallization: Slowly add the hot L-tartaric acid solution to the amine solution with continuous stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in the (R)-amine-(L)-tartrate diastereomer.

  • Recrystallization for Enantiopurity: To enhance the enantiomeric purity, recrystallize the collected salt from a minimal amount of boiling methanol. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage. Repeat the recrystallization until a constant optical rotation is achieved.

ParameterValue
Resolving Agent L-Tartaric Acid
Solvent Methanol
Expected Product Diastereomeric salt of (R)-N-Benzyl-2-methyl-1-aminoindan
Key Technique Fractional Crystallization
Stage 3: Liberation of the Free Amine and Subsequent Functionalization

The resolved diastereomeric salt is treated with a base to liberate the free chiral amine. This is followed by a representative alkylation reaction to demonstrate its utility as a pharmaceutical intermediate.

Experimental Protocol:

  • Liberation of Free Amine: Suspend the resolved diastereomeric salt in 150 mL of water and add 2 M sodium hydroxide solution until the pH reaches 12-14.

  • Extraction: Extract the liberated free amine with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the enantiomerically pure (R)-N-benzyl-2-methyl-1-aminoindan.

  • Debenzylation: Dissolve the chiral N-benzyl amine in ethanol and subject it to catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed. Filter the catalyst and concentrate the filtrate to obtain (R)-2-methyl-1-aminoindan.

  • Alkylation (Example with Propargyl Bromide): To the (R)-2-methyl-1-aminoindan in acetonitrile, add potassium carbonate and propargyl bromide.[4] Heat the mixture to reflux and monitor the reaction until completion. After work-up, the corresponding N-propargyl derivative is obtained.

Broader Applications: The Indanone Scaffold in Other Pharmaceuticals

The synthetic principles demonstrated above are applicable to a range of indanone-based pharmaceutical agents.

Donepezil

Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, is synthesized from 5,6-dimethoxy-1-indanone.[5] The synthesis involves a condensation reaction with 1-benzyl-4-piperidinecarboxaldehyde, followed by reduction.[5]

G A 5,6-Dimethoxy-1-indanone C Condensation Product A->C Base-catalyzed Condensation B 1-Benzyl-4-piperidinecarboxaldehyde B->C D Donepezil C->D Hydrogenation

Caption: Key steps in the synthesis of Donepezil.

5-Methoxy-2-aminoindane (MEAI)

5-Methoxy-2-aminoindane (MEAI) is a psychoactive compound that has been investigated for its potential to reduce excessive alcohol consumption.[6][7] Its synthesis would logically start from 5-methoxy-1-indanone, following a similar reductive amination pathway as described for this compound.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. The protocols detailed in this guide for the synthesis of a chiral 2-methyl-1-aminoindan intermediate highlight key chemical transformations that are broadly applicable in drug discovery and development. The principles of reductive amination, chiral resolution, and subsequent functionalization provide a robust framework for the synthesis of a wide range of indanone-based therapeutic molecules. It is our hope that these detailed application notes will serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

  • Aleku, G. A., et al. (2017). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Chemistry, 9, 793541. [Link]

  • Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

  • Cali, P., et al. (2015). An Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 45(18), 2131-2137. [Link]

  • Chen, B., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Chemistry, 9, 793541. [Link]

  • Clearmind Medicine. (n.d.). The Science and IP Behind our Treatments. [Link]

  • European Patent Office. (2012). Process of resolution of 1-aminoindan. EP2657221A1.
  • Gawronski, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • Google Patents. (2010).
  • Google Patents. (2011).
  • Google Patents. (2011). Process for preparation of rasagiline and salts thereof. US20110155626A1.
  • Google Patents. (2013). A process for the preparation of n-propragyl 1-amino indane and pharmaceutically acceptable salts thereof. WO2013054346A2.
  • Lawson, J. A., & Rao, J. A. (1980). Resolution of racemic 1-aminoindan. Biochemistry, 19(10), 2133-2139. (Referenced in WO2012116752A1)
  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 345, 49-58. [Link]

  • The Journey of 1-Indanone: From Synthesis Intermediate to Pharmaceutical Backbone. (n.d.). [Link]

  • Tobe, M., et al. (2010). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Request PDF. [Link]

  • van der Walt, A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): a new binge-mitigating agent. Toxicology and Applied Pharmacology, 345, 49-58. [Link]

  • Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

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Application Note & Protocol: A Step-by-Step Guide to the Racemic Resolution of 2-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step guide for the racemic resolution of 2-Methyl-1-indanone, a valuable chiral building block in pharmaceutical synthesis. The protocol details a robust, field-proven methodology based on classical chemical resolution. The core strategy involves the conversion of the racemic ketone into a pair of diastereomeric esters, which, due to their distinct physicochemical properties, can be separated via fractional crystallization. Subsequent hydrolysis and oxidation yield the desired enantiomerically pure this compound. This guide is intended for researchers, chemists, and drug development professionals, offering both detailed experimental procedures and the scientific rationale behind key steps to ensure reproducibility and success.

Introduction and Scientific Principle

Chirality is a fundamental property in pharmaceutical sciences, as the enantiomers of a drug molecule often exhibit significantly different pharmacological and toxicological profiles. This compound is a key intermediate in the synthesis of various biologically active compounds. Synthesizing this molecule from achiral precursors typically results in a racemic mixture—an equal 50:50 mixture of its two enantiomers, which is optically inactive.[1][2][3] The separation of these enantiomers, a process known as racemic resolution, is therefore a critical step in the development of enantiopure active pharmaceutical ingredients (APIs).

Because enantiomers possess identical physical properties (e.g., boiling point, solubility, melting point), they cannot be separated by standard laboratory techniques like distillation or simple crystallization.[4][5] The most common and industrially scalable method to overcome this challenge is through the formation of diastereomers.[6][7] Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other and, crucially, have different physical properties.[4]

This guide employs a multi-step derivatization strategy, as the target ketone lacks an acidic or basic functional group for direct salt formation. The workflow is as follows:

  • Reduction: The racemic ketone is reduced to the corresponding secondary alcohol, (±)-2-Methyl-1-indanol.

  • Derivatization: The racemic alcohol is reacted with a single enantiomer of a chiral resolving agent (a chiral acid) to form a mixture of two diastereomeric esters.

  • Separation: The diastereomeric esters are separated based on their differential solubility via fractional crystallization.[8]

  • Liberation: The desired, separated diastereomeric ester is hydrolyzed to yield the enantiomerically enriched alcohol.

  • Oxidation: The pure alcohol enantiomer is oxidized back to the target enantiopure this compound.

This method provides a reliable pathway to access either enantiomer of this compound in high optical purity.

Experimental Workflow Overview

The entire process, from racemic starting material to the final, enantiomerically pure product, is outlined below.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Resolution cluster_2 Step 3: Liberation & Final Product A (±)-2-Methyl-1-indanone (Racemic Mixture) B (±)-2-Methyl-1-indanol A->B Reduction (e.g., NaBH4) C Mixture of Diastereomeric Esters (R,R)-Ester & (S,R)-Ester B->C Esterification with Chiral Acid (e.g., (+)-DBTA) D Separated Diastereomer 1 (Less Soluble) C->D Fractional Crystallization E Separated Diastereomer 2 (More Soluble, in filtrate) C->E Stays in Solution F (+)- or (-)-2-Methyl-1-indanol (Enantiopure) D->F Hydrolysis (e.g., NaOH) G (+)- or (-)-2-Methyl-1-indanone (Final Product, >99% e.e.) F->G Mild Oxidation (e.g., PCC)

Sources

Application Notes and Protocols for the Derivatization of 2-Methyl-1-indanone for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Methyl-1-indanone Scaffold as a Privileged Structure in Drug Discovery

The 1-indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular architectures that are capable of binding to a variety of biological targets, thereby enabling the development of diverse therapeutic agents. The strategic placement of a methyl group at the C-2 position to form this compound introduces a chiral center and a key point for stereospecific interactions, further enhancing its potential as a versatile starting material for compound library synthesis. Derivatives of the indanone core have demonstrated a remarkable breadth of biological activities, including potent anticancer, neuroprotective, and antimicrobial properties.[1]

This guide provides a comprehensive overview of key derivatization strategies for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for these synthetic choices. We will explore modifications at the active methylene position (adjacent to the carbonyl), transformations of the carbonyl group itself, and electrophilic substitution on the aromatic ring. Each section is supported by detailed protocols and linked to subsequent biological screening assays to create a self-validating workflow from synthesis to preliminary biological evaluation.

Strategic Derivatization of the this compound Core

The reactivity of this compound offers several avenues for structural modification. The primary sites for derivatization are the α-carbon (C-2), the carbonyl group (C-1), and the aromatic ring. The choice of reaction dictates the type of structural diversity introduced into the molecule, which in turn influences the potential biological activity.

G cluster_start Starting Material cluster_reactions Derivatization Strategies cluster_products Derivative Classes start This compound claisen Claisen-Schmidt Condensation start->claisen α-Methylene Reactivity mannich Mannich Reaction start->mannich α-Methylene Reactivity carbonyl Carbonyl Modification start->carbonyl Carbonyl Reactivity eas Aromatic Substitution start->eas Aromatic Ring Reactivity prod1 Benzylidene Derivatives claisen->prod1 prod2 Mannich Bases mannich->prod2 prod3 Oximes, etc. carbonyl->prod3 prod4 Aryl-substituted Derivatives eas->prod4

Caption: Key derivatization points on the this compound scaffold.

α-Methylene Functionalization: The Claisen-Schmidt Condensation

Causality and Rationale: The protons on the carbon alpha to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then attack an electrophile. The Claisen-Schmidt condensation is a classic and reliable method that exploits this reactivity, involving the condensation of the enolate with an aromatic aldehyde. This reaction introduces a benzylidene moiety, creating a rigid, conjugated system that is a common feature in many biologically active compounds, particularly tubulin polymerization inhibitors. The substituents on the aromatic aldehyde can be varied extensively to probe structure-activity relationships (SAR).

Protocol 1: Synthesis of 2-(4-methoxybenzylidene)-2-methyl-1-indanone

This protocol details the base-catalyzed condensation of this compound with 4-methoxybenzaldehyde.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxybenzaldehyde (1.1 eq)

    • Ethanol

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 10% aqueous solution

    • Ice-cold water

    • Hydrochloric acid (HCl), 1M

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in a minimal amount of ethanol with stirring.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add the aqueous KOH or NaOH solution dropwise to the stirred mixture. Maintain the temperature below 10 °C. The formation of a precipitate is often observed.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

    • Acidify the mixture to pH ~5-6 with 1M HCl. This will cause the product to precipitate fully.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual base.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-(4-methoxybenzylidene)-2-methyl-1-indanone.

    • Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should be sharp.

Carbonyl Group Modification: Synthesis of Oximes

Causality and Rationale: The carbonyl group is a key site for modification. Converting the ketone into an oxime introduces a nitrogen atom and creates a new functional group that can participate in hydrogen bonding and alter the electronic properties of the scaffold. Oximes are important intermediates and have been shown to possess biological activity in their own right. This modification is a crucial step toward further derivatization, such as Beckmann rearrangement or reduction to amines.

Protocol 2: Synthesis of this compound Oxime

This protocol describes the reaction of this compound with hydroxylamine.

  • Materials:

    • This compound (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

    • Sodium acetate (CH₃COONa) or Pyridine (2.0 eq)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine. Pyridine can also be used as the base.

    • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly add water to the mixture until the product begins to precipitate.

    • Cool the flask in an ice bath to maximize precipitation.

    • Collect the crystalline product by vacuum filtration and wash with cold ethanol/water.

    • Dry the product under vacuum.

    • Self-Validation: Confirm the structure of the oxime by spectroscopic methods. The disappearance of the ketone peak in the ¹³C NMR and the appearance of a new C=N peak are indicative of a successful reaction. Two isomers (E/Z) may be observed.

Aromatic Ring Functionalization: Electrophilic Nitration

Causality and Rationale: The benzene ring of the indanone scaffold can undergo electrophilic aromatic substitution. However, the carbonyl group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles primarily to the meta-position relative to the carbonyl's point of attachment (the 6-position). Nitration introduces a nitro group, a versatile functional handle that can be reduced to an amine for further derivatization. The electronic properties of the nitro group can also directly influence biological activity.

Protocol 3: Synthesis of 2-Methyl-6-nitro-1-indanone

This protocol outlines a standard procedure for the nitration of an aromatic ring deactivated by a carbonyl group.[2] Extreme caution is required when working with concentrated nitric and sulfuric acids.

  • Materials:

    • This compound (1.0 eq)

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add this compound (1.0 eq) to an excess of concentrated sulfuric acid, keeping the temperature below 10 °C. Stir until fully dissolved.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, again keeping the mixture cool in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 10 °C. Vigorous stirring is essential.

    • After the addition is complete, let the reaction stir in the ice bath for 1-2 hours.

    • Very carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the nitrated product to precipitate.

    • Allow the ice to melt, then collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain purified 2-methyl-6-nitro-1-indanone.

    • Self-Validation: Full spectroscopic characterization is crucial to confirm the structure and regioselectivity of the nitration. The substitution pattern can be determined by analyzing the coupling constants in the aromatic region of the ¹H NMR spectrum.

Biological Screening of this compound Derivatives

Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. The choice of assay is guided by the intended therapeutic target. Based on the known activities of the indanone scaffold, we present protocols for three common screening paradigms: anticancer, neuroprotective, and antimicrobial.

G cluster_synthesis Synthesis & Purification cluster_screening Primary Biological Screening cluster_results Data Output synth Synthesized This compound Derivatives cancer Anticancer (MTT Assay) synth->cancer neuro Neuroprotective (AChE Assay) synth->neuro microbe Antimicrobial (MIC Assay) synth->microbe ic50 IC₅₀ Values cancer->ic50 neuro->ic50 mic MIC Values microbe->mic G cluster_cell Cellular Process cluster_drug Drug Action tubulin α/β-Tubulin Dimers microtubules Microtubules (Dynamic Instability) tubulin->microtubules Polymerization microtubules->tubulin Depolymerization spindle Mitotic Spindle Formation microtubules->spindle division Cell Division spindle->division arrest G2/M Phase Arrest spindle->arrest Disruption apoptosis Apoptosis drug Indanone Derivative (e.g., Benzylidene) drug->tubulin Binds to Colchicine Site arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by indanone derivatives.

Protocol 4: Cytotoxicity Screening using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compounds (dissolved in DMSO, then diluted in media)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for another 3-4 hours, until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition

Mechanism of Action: Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh. Inhibiting AChE increases the amount of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. [3]Many indanone derivatives have been designed as AChE inhibitors, mimicking aspects of the approved drug Donepezil. [4] Protocol 5: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of a reaction between thiocholine (produced by the enzyme) and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Materials:

    • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • Test compounds (dissolved in buffer or a minimal amount of DMSO)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • In the wells of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations. Include a positive control (a known AChE inhibitor like Donepezil) and a negative control (vehicle).

    • Add 20 µL of the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

    • Data Analysis: Determine the rate of reaction (V) for each concentration by calculating the slope of the absorbance vs. time plot. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the % inhibition against the log of the compound concentration to determine the IC₅₀ value. [5]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Mechanism of Action: The specific mechanisms by which indanone derivatives exert antimicrobial effects can vary, but they often involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The goal of primary screening is to determine the potency of this inhibition.

Protocol 6: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

    • 96-well microtiter plates

    • Test compounds

    • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

    • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Procedure:

    • Dispense 50 µL of broth into each well of a 96-well plate.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a total of 100 µL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

    • Prepare a standardized inoculum of the microorganism and dilute it in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. [6]

Data Summary and Structure-Activity Relationship (SAR)

Systematic derivatization and screening allow for the development of a structure-activity relationship (SAR) profile. By comparing the biological data of different derivatives, researchers can identify which structural features are crucial for activity.

Table 1: Example Biological Data for this compound Derivatives

Derivative ClassExample StructureTargetAssayIC₅₀ / MICReference
Benzylidene2-benzylidene-indan-1-oneTubulin PolymerizationTubulin Assay0.62 - 2.04 µM[7]
Benzylidene2-benzylidene-indan-1-oneHuman Cancer CellsCytotoxicity (MTT)10 - 880 nM[7]
AminopropoxyIndanone-aminopropoxy benzylidenesAcetylcholinesteraseAChE Inhibition0.12 µM[3]
Phenylallyl3-phenylallyl-indanoneS. aureusBroth Microdilution15.625 µM[6]

Note: The data presented are for representative indanone derivatives and may not be specific to 2-methyl analogs but serve to illustrate the potential activities.

SAR Insights:

  • For Anticancer Activity: Studies on benzylidene-indanones suggest that the substitution pattern on the benzylidene ring is critical. Electron-donating groups, such as methoxy or methylenedioxy groups, at the 3', 4', and 5' positions often enhance cytotoxicity and tubulin polymerization inhibition. [8]* For AChE Inhibition: The presence of a basic nitrogen atom, often as part of a piperidine or similar ring system, linked to the indanone core by a flexible chain, is a common feature of potent inhibitors. This allows the molecule to bridge the catalytic and peripheral anionic sites of the AChE enzyme. [4]* For Antimicrobial Activity: The introduction of electron-withdrawing groups or hydroxyl groups on the indanone scaffold can be beneficial for activity against Gram-positive bacteria. [6]

Conclusion

This compound is a highly valuable and synthetically tractable scaffold for the generation of diverse chemical libraries. The derivatization strategies outlined in this guide—targeting the α-methylene position, the carbonyl group, and the aromatic ring—provide robust pathways to novel compounds. By coupling these synthetic protocols with the detailed biological screening assays for anticancer, neuroprotective, and antimicrobial activities, researchers can efficiently navigate the early stages of the drug discovery process. The systematic application of these methods will facilitate the identification of potent lead compounds and the elucidation of critical structure-activity relationships, paving the way for the development of next-generation therapeutics.

References

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High-throughput screening of 2-Methyl-1-indanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: High-Throughput Screening of 2-Methyl-1-Indanone Derivatives: From Assay Development to Hit Confirmation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anti-Alzheimer's properties.[1][2] Derivatives of this compound, therefore, represent a promising chemical space for the discovery of novel therapeutic agents. High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large libraries of these derivatives against specific biological targets.[3] This guide, written from the perspective of a senior application scientist, provides a comprehensive, in-depth overview of the entire HTS workflow for this compound derivatives. It moves beyond simple step-by-step instructions to explain the critical reasoning behind experimental choices, ensuring a robust and self-validating screening campaign. We will cover the strategic planning phase, detailed protocols for both biochemical and cell-based assays, the execution of the primary screen, and the crucial steps of data analysis, hit confirmation, and counterscreening.

Strategic Foundations for Your HTS Campaign

The success of any HTS campaign is predicated on meticulous planning before a single plate is run. The journey from a compound library to validated hits is a multi-stage process that requires a clear, logical framework.

The this compound Scaffold: Rationale for Screening

The indanone core is a versatile synthetic intermediate found in numerous natural and synthetic bioactive molecules.[1] Its rigid bicyclic structure provides a well-defined three-dimensional shape for interacting with biological targets. The methyl group at the 2-position introduces a chiral center and a specific steric feature that can be exploited for targeted interactions. The diverse biological activities reported for indanone derivatives, such as the inhibition of acetylcholinesterase by donepezil for Alzheimer's disease, underscore the therapeutic potential of this chemical class.[1] Screening a library of this compound derivatives allows for the systematic exploration of structure-activity relationships (SAR) to identify novel modulators of disease-relevant targets.[4]

The HTS Workflow: A Bird's-Eye View

The overall HTS workflow is a funneling process designed to efficiently identify a small number of promising compounds from a large library.[5][6] Each stage involves increasing biological and analytical complexity while decreasing the number of compounds under investigation.

HTS_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Lead Generation T Target Identification & Validation AD Assay Development & Optimization T->AD M Assay Miniaturization (e.g., 384-well) AD->M V Assay Validation (Z'-factor > 0.5) M->V PS Primary HTS Campaign (Single Concentration) V->PS DA Data Analysis & Hit Selection PS->DA HC Hit Confirmation (Re-test from powder) DA->HC DR Dose-Response (IC50) & Potency Ranking HC->DR CS Counterscreens (Selectivity & Artifacts) DR->CS LO Hit-to-Lead (SAR Studies) CS->LO

Caption: High-level workflow of a drug discovery HTS campaign.

Assay Development: The Cornerstone of a Successful Screen

The quality of your HTS data is entirely dependent on the robustness and relevance of your assay. This section provides detailed protocols for two common assay formats, highlighting the scientific rationale behind key steps.

Choosing Your Assay: Biochemical vs. Cell-Based

The initial choice between a biochemical and a cell-based assay depends on your target and the biological question you are asking.[3]

FeatureBiochemical AssayCell-Based Assay
Principle Measures direct interaction with an isolated target (e.g., enzyme, receptor).Measures a cellular response (e.g., viability, signaling pathway activation).[7]
Pros Mechanistically clear, less complex, fewer confounding factors.More physiologically relevant, accounts for cell permeability and toxicity.[8]
Cons Lacks biological context (e.g., cell permeability), prone to artifacts.Mechanistically complex ("black box"), higher variability.
Example Kinase inhibition assay measuring ATP consumption.Cytotoxicity assay measuring ATP levels in cancer cells.[9]
Protocol 1: Biochemical HTS for Enzyme Inhibitors

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a purified enzyme (e.g., a protease or kinase). Universal platforms that detect common reaction products like ADP can accelerate this process.

Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • Assay Buffer (optimized for enzyme activity and stability)

  • Detection Reagent (e.g., ADP-Glo™, Transcreener® ADP²)

  • Positive Control Inhibitor (known inhibitor of the target enzyme)

  • 384-well, low-volume, white assay plates

  • Acoustic dispenser or pin tool for compound transfer

  • Multichannel liquid dispenser

  • Plate reader with luminescence or fluorescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 20-50 nL of each this compound derivative from the library source plates into the 384-well assay plates. This results in a final assay concentration typically around 10 µM.[10]

    • Scientist's Note: Acoustic dispensing is preferred as it is non-contact, minimizing potential compound carryover and contamination. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent-induced artifacts.[5]

  • Control Wells:

    • Negative Control (0% Inhibition): Add DMSO only (no compound). These wells represent the maximum enzyme activity.

    • Positive Control (100% Inhibition): Add a known, potent inhibitor of the enzyme at a concentration that yields maximum inhibition.

  • Enzyme Addition:

    • Prepare a solution of the enzyme in assay buffer at 2X the final desired concentration.

    • Using a multichannel dispenser, add 5 µL of the enzyme solution to each well of the assay plate.

  • Pre-incubation:

    • Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15-30 minutes at room temperature.

    • Rationale: This step allows the library compounds to bind to the enzyme before the enzymatic reaction is initiated, which is critical for identifying competitive and non-competitive inhibitors.[11]

  • Initiation of Reaction:

    • Prepare a solution of the enzyme's substrate in assay buffer at 2X the final desired concentration (typically at or below the Km for inhibitor screening).[11]

    • Add 5 µL of the substrate solution to all wells to start the reaction.

  • Reaction Incubation:

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme. This incubation time should be within the linear range of the reaction.

  • Detection:

    • Add 10 µL of the detection reagent to all wells to stop the enzymatic reaction and generate a signal (e.g., luminescence).

    • Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

  • Data Acquisition:

    • Read the plates using a plate reader.

Protocol 2: Cell-Based HTS for Cytotoxicity

This protocol describes a cell-based assay to screen for compounds that reduce the viability of a cancer cell line, a common objective in oncology drug discovery. ATP quantification is a highly sensitive method for assessing cell health.[8][9]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well, tissue culture-treated, clear-bottom white plates

  • Positive Control (e.g., Staurosporine, a potent cytotoxic agent)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Automated liquid handlers and plate readers

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells, then dilute to the optimal seeding density in culture medium.

    • Using a multichannel dispenser, dispense 20 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 18-24 hours in a humidified incubator (37°C, 5% CO₂).

    • Scientist's Note: A "settling" incubation period allows cells to adhere and recover from trypsinization, ensuring uniform cell growth across the plate.

  • Compound Addition:

    • Transfer ~20 nL of the this compound derivatives and controls to the plates using an acoustic dispenser.

  • Treatment Incubation:

    • Return the plates to the incubator for 48-72 hours. The duration should be sufficient to observe the desired biological effect.

  • Assay Equilibration & Reagent Addition:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This ensures consistent enzymatic activity of the detection reagent.

    • Add 20 µL of the CellTiter-Glo® reagent to each well.

  • Signal Development:

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Assay Validation: Ensuring Your Data is Trustworthy

Before starting a full-scale HTS, the assay must be validated to ensure it can reliably distinguish hits from inactive compounds. The Z-factor (Z') is the industry-standard metric for this.[12]

Z' Calculation: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z' ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls; an ideal screening assay.
0 to 0.5AcceptableThe assay is suitable for screening but may have a higher false-positive/negative rate.
< 0UnacceptableThe signals from positive and negative controls overlap; the assay is not viable for HTS.

Validation Protocol: Run several plates containing only positive and negative controls to ensure the Z' is consistently > 0.5 before proceeding.[12]

The Screening Campaign: Execution and Data Handling

With a validated assay, the primary screen can begin. This phase requires automation and robust data management to handle the large volume of data generated.

Primary_Screen_Workflow cluster_0 Screening Execution cluster_1 Data Analysis & Hit Triage cluster_2 Hit Confirmation L Prepare Library Plates (this compound Derivatives) CT Automated Compound Transfer (Acoustic/Pin Tool) L->CT AP Prepare Assay Plates (Cells or Enzyme) AP->CT I Incubation CT->I DR Reagent Addition & Detection I->DR RD Plate Reading & Raw Data Acquisition DR->RD QC Per-Plate QC (Z' Calculation) RD->QC N Data Normalization (% Inhibition or Z-score) QC->N HS Hit Selection (Apply Threshold, e.g., >50% Inh.) N->HS HL Generate Hit List HS->HL CP Cherry-Pick Hits from Source Plates HL->CP CR Confirm Activity (Re-test in Triplicate) CP->CR VHL Generate Validated Hit List CR->VHL

Caption: Workflow from primary screening to validated hits.
Data Normalization and Hit Selection

Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variation.[13][14]

  • Percent Inhibition: A common method for inhibitor screens. % Inhibition = 100 * (1 - [ (Sample_Value - Mean_Pos_Control) / (Mean_Neg_Control - Mean_Pos_Control) ])

  • Z-Score: A robust statistical method that measures how many standard deviations a sample is from the plate's median (or mean).[15] Z-Score = (Sample_Value - Median_Plate) / MAD_Plate (Where MAD is the Median Absolute Deviation, a robust measure of variability).

Hit Selection: A "hit" is defined by a pre-determined cutoff. For example, a common criterion is to select all compounds that show >50% inhibition or have a Z-score of <-3.[15]

Hit Confirmation and Dose-Response

Hits from the primary screen are considered "putative" and must be confirmed.

  • Cherry-Picking: The selected hit compounds are retrieved ("cherry-picked") from the original library source plates.

  • Confirmatory Screen: The assay is repeated with the cherry-picked compounds, often in triplicate, to ensure the activity is reproducible.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).[10] This is a critical step to rank hits and establish a preliminary SAR.

Counterscreening: The Path to High-Quality Hits

A crucial final step is to run counterscreens to eliminate false positives and promiscuous compounds.[5]

  • Assay-Specific Counterscreens: For a fluorescence-based assay, screen hits against a buffer-only condition to identify auto-fluorescent compounds.

  • Target-Based Counterscreens: Test hits against a related but distinct enzyme to assess selectivity.

  • Promiscuity Screens: Use assays designed to flag Pan-Assay Interference Compounds (PAINS), which are compounds that show activity in many assays through non-specific mechanisms.[16]

Conclusion

High-throughput screening of a this compound derivative library is a powerful strategy for identifying novel, biologically active molecules. This guide outlines a robust, self-validating workflow that emphasizes careful planning, meticulous assay development, and rigorous data analysis. By understanding the scientific principles behind each step—from the choice of assay format to the criteria for hit selection and the necessity of counterscreening—researchers can maximize the probability of success. The validated hits emerging from this process serve as the critical starting point for medicinal chemistry efforts in the hit-to-lead and lead optimization phases of drug discovery.[3]

References

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. [Link]

  • Zhang, X. D., et al. (2008). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2023). BellBrook Labs. [Link]

  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (n.d.). ResearchGate. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]

  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

  • An, F., & Tolliday, N. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017). Drug Design, Development and Therapy. [Link]

  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023). Technology Networks. [Link]

  • An, W. F., & Tolliday, N. J. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Springer. [Link]

  • Pau, G., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]

  • Hit selection. (n.d.). Wikipedia. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

  • Recent developments in biological activities of indanones. (2017). ResearchGate. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). International Journal of Nanomedicine. [Link]

Sources

Troubleshooting & Optimization

2-Methyl-1-indanone Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this valuable intermediate. By understanding the underlying chemical principles of these side reactions, you can optimize your synthetic protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent and well-established methods for synthesizing this compound are:

  • Intramolecular Friedel-Crafts acylation of 3-phenylbutanoic acid or its derivatives.[1]

  • Intramolecular Friedel-Crafts alkylation of 2-chloro-2-methylpropiophenone.[1]

Q2: I have a starting material with a substituted phenyl ring. Will this affect my synthesis of a this compound derivative?

A2: Absolutely. Substituents on the phenyl ring will influence the regioselectivity of the intramolecular Friedel-Crafts cyclization, potentially leading to a mixture of regioisomeric indanone products. The directing effects of the substituent (ortho-, para-, or meta-directing) will determine the position of cyclization.

Q3: My final product is a dark oil, but I expected a light yellow liquid. What could be the cause?

A3: Discoloration in the final product often indicates the presence of polymeric byproducts or other high-molecular-weight impurities. These can arise from intermolecular side reactions, especially at higher concentrations or temperatures. Inadequate quenching of the catalyst can also sometimes lead to colored impurities. Purification by vacuum distillation or column chromatography is recommended to remove these impurities.[1][2]

Troubleshooting Guide: Intramolecular Friedel-Crafts Acylation Route

This route involves the cyclization of 3-phenylbutanoic acid or, more commonly, its more reactive acid chloride derivative (3-phenylbutanoyl chloride), using a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid like polyphosphoric acid (PPA).[1]

Diagram: Synthetic Workflow for this compound via Intramolecular Friedel-Crafts Acylation

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 3-Phenylbutanoic_Acid 3-Phenylbutanoic Acid 3-Phenylbutanoyl_Chloride 3-Phenylbutanoyl Chloride 3-Phenylbutanoic_Acid->3-Phenylbutanoyl_Chloride Activation Thionyl_Chloride SOCl₂ or (COCl)₂ This compound This compound 3-Phenylbutanoyl_Chloride->this compound Cyclization Catalyst AlCl₃ or PPA

Caption: Synthetic workflow for this compound via intramolecular Friedel-Crafts acylation.

Question: My reaction yield is low, and I've isolated an unexpected isomer. What is happening?

Answer: A common issue in the Friedel-Crafts acylation of substituted phenyl derivatives is the formation of regioisomers. Even with an unsubstituted phenyl ring, improper reaction conditions can lead to side products.

Potential Side Product: 4-Methyl-alpha-tetralone

While the formation of a five-membered ring to yield an indanone is generally favored in this specific reaction, under certain conditions, particularly with strong acids and higher temperatures, there is a possibility of rearrangement or alternative cyclization pathways, though less common for this specific substrate. More relevant to substituted precursors is the formation of positional isomers.

Causality and Mechanism:

The acylium ion intermediate is an electrophile that attacks the aromatic ring. While intramolecular reactions that form five- and six-membered rings are generally rapid, the precise regioselectivity is governed by both steric and electronic factors.

Troubleshooting and Prevention:

Parameter Recommendation to Minimize Side Products Rationale
Catalyst Use a milder Lewis acid if possible, or ensure the stoichiometry of AlCl₃ is appropriate. Stoichiometric amounts are often required as the product ketone can complex with the catalyst.[3]Harsher catalysts or excess catalyst can promote side reactions.
Temperature Maintain a low reaction temperature (e.g., 0-25 °C) during the addition of reagents and the reaction.Higher temperatures can provide the activation energy for less favored cyclization pathways or intermolecular reactions.
Solvent Use a non-polar, inert solvent such as dichloromethane or carbon disulfide.The choice of solvent can influence the reactivity of the electrophile and the stability of intermediates.

Experimental Protocol for Minimizing Side Products:

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenylbutanoic acid (1.0 eq) and a suitable solvent like dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Cyclization: In a separate flame-dried flask, suspend aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C. Add a solution of the crude 3-phenylbutanoyl chloride in dichloromethane dropwise to the stirred suspension.

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Separate the organic layer, and extract the aqueous layer with dichloromethane. Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to separate it from less volatile side products.

Troubleshooting Guide: Intramolecular Friedel-Crafts Alkylation Route

This pathway involves the cyclization of 2-chloro-2-methylpropiophenone, which is itself prepared via a Friedel-Crafts acylation of benzene with 2-chloro-2-methylpropionyl chloride.[1]

Diagram: Synthetic Workflow for this compound via Intramolecular Friedel-Crafts Alkylation

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Alkylation Benzene Benzene Precursor 2-Chloro-2-methyl propiophenone Benzene->Precursor Acyl_Chloride 2-Chloro-2-methyl propionyl chloride Acyl_Chloride->Precursor Friedel-Crafts Acylation (AlCl₃) Product This compound Precursor->Product Cyclization Catalyst AlCl₃

Caption: Synthetic workflow for this compound via intramolecular Friedel-Crafts alkylation.

Question: My reaction is producing a significant amount of a volatile, non-ketonic byproduct. What is it and how can I avoid it?

Answer: A likely side reaction in this route is the elimination of HCl from the starting material or an intermediate, leading to the formation of an alkene.

Potential Side Product: 2-Methylpropenylbenzene (Isopropenylbenzene derivatives)

Causality and Mechanism:

The Lewis acid catalyst facilitates the formation of a tertiary carbocation by abstracting the chloride. This carbocation is the electrophile for the intramolecular alkylation. However, this carbocation can also be deprotonated by a weak base in the reaction mixture (such as the chloride anion or impurities) to form an alkene. This is a classic E1 elimination pathway that competes with the desired intramolecular substitution.

Troubleshooting and Prevention:

Parameter Recommendation to Minimize Elimination Rationale
Temperature Maintain strict temperature control, keeping the reaction at or below room temperature.[2]Elimination reactions are often favored at higher temperatures compared to substitution reactions.
Catalyst Activity Use fresh, high-purity aluminum chloride.Deactivated or wet catalyst can be less effective at promoting the desired cyclization and may favor other pathways.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged reaction times can lead to the accumulation of side products.
Purity of Starting Material Ensure the 2-chloro-2-methylpropiophenone is free from impurities that could act as bases.Basic impurities can promote the elimination reaction.

Experimental Protocol for Minimizing Elimination:

  • Precursor Synthesis: Prepare 2-chloro-2-methylpropiophenone by the Friedel-Crafts acylation of benzene with 2-chloro-2-methylpropionyl chloride in the presence of aluminum chloride. Purify the product by vacuum distillation.[1]

  • Cyclization: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (1.1 eq) in anhydrous dichloromethane.

  • Addition of Starting Material: Cool the suspension to 0-5 °C and slowly add the purified 2-chloro-2-methylpropiophenone (1.0 eq) dropwise, maintaining the low temperature.

  • Reaction: After the addition, allow the reaction to stir at room temperature overnight.[2]

  • Work-up and Purification: Quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, and then dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation to separate it from any unreacted starting material and lower-boiling elimination products.[2]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Indanones. Retrieved from [Link]

  • Reissig, H.-U., & Zimmer, R. (2008). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 73(18), 7176–7179. [Link]

  • Czarnocka-Kubara, A., & Wolska, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (1991). EP0421759A2 - Method for producing 1-indanone derivatives.
  • Li, J., et al. (2018). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry, 20(15), 3465-3469. [Link]

  • Organic Chemistry Portal. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 1 When 2-chloro-2-methylpropane is heated.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). dehydration of an alcohol (3-methyl-1-phenylbutan-2-ol). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Gauth. (2022). What is the major product when 2 -chloro -2 -methylpropane is treated with aqueous KOH?. Retrieved from [Link]

  • YouTube. (2020). Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation. Retrieved from [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • NCBI. (n.d.). 1-Chloro-2-Methylpropene. Retrieved from [Link]

  • YouTube. (2022). 2 - chloro - 2 - methyl propane on reaction with alc. KOH gives X as the product.... Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methyl-1-indanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methyl-1-indanone. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into successfully purifying this key chemical intermediate using column chromatography. We will move beyond simple step-by-step instructions to explore the underlying principles, enabling you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when planning the chromatographic purification of this compound.

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard and most effective stationary phase is silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size . This compound is a moderately polar ketone, and the polar silanol groups (Si-OH) on the silica surface provide the necessary interaction for effective separation from less polar starting materials or more polar impurities. The high surface area of this mesh size allows for optimal interaction and high-resolution separation.

Q2: Which mobile phase (eluent) system should I start with?

A2: A binary solvent system of a non-polar solvent and a moderately polar solvent is ideal. The most common and highly recommended system is a mixture of n-hexane and ethyl acetate . A typical starting point for developing your method via Thin-Layer Chromatography (TLC) would be a 9:1 or 8:2 ratio of hexane to ethyl acetate.[1][2][3]

Q3: How do I determine the optimal hexane/ethyl acetate ratio for my specific crude sample?

A3: The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for this compound of approximately 0.3 to 0.4 . This Rf value ensures that the compound will travel through the column at a reasonable rate, providing good separation without excessively long elution times.

  • If the Rf is too high (> 0.5): The compound will elute too quickly, resulting in poor separation. Increase the proportion of hexane (the weaker solvent).

  • If the Rf is too low (< 0.2): The compound will bind too strongly to the silica, leading to long elution times and potential band broadening. Increase the proportion of ethyl acetate (the stronger solvent).

Q4: What are the most likely impurities I need to separate?

A4: Impurities depend heavily on the synthetic route used.[4][5] Common impurities include:

  • Unreacted 1-indanone: If the methylation reaction was incomplete. 1-indanone is slightly more polar and will typically elute just before this compound.

  • 2,2-dimethyl-1-indanone: A potential over-methylation byproduct. This compound is generally less polar and will elute after the desired product.[1]

  • Starting materials from cyclization: Depending on the synthesis (e.g., Friedel-Crafts), you may have unreacted phenylbutanoic acid derivatives or other precursors.[4][6]

  • Degradation products: Indanones can be sensitive to air and light, potentially forming colored impurities.[7]

Experimental Protocol: Flash Column Chromatography of this compound

This section provides a detailed workflow for a typical purification.

Step 1: TLC Analysis and Solvent System Selection
  • Dissolve a small amount of your crude this compound in a minimal amount of dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber using various hexane:ethyl acetate ratios (e.g., 9:1, 85:15, 8:2).

  • Visualize the spots under a UV lamp (254 nm).

  • Select the solvent system that gives an Rf of ~0.3-0.4 for the main product spot and shows clear separation from other spots.

Step 2: Column Packing
  • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Use gentle tapping or air pressure to create a uniformly packed bed.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.

  • Drain the solvent until the level is just at the top of the sand layer.

Step 3: Sample Loading
  • Dissolve the crude product in the minimum possible volume of a suitable solvent (dichloromethane is often a good choice as it is volatile and dissolves the compound well).

  • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.

  • Carefully apply the concentrated sample solution (wet load) or the silica-adsorbed powder (dry load) to the top of the column.

  • Drain the solvent again until the sample is loaded onto the bed, then carefully add a small amount of the mobile phase.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or vials.

  • Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and developing it.

  • If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased by slowly adding more ethyl acetate.[1][8]

Step 5: Product Isolation
  • Combine the pure fractions (as determined by TLC).

  • Remove the solvent using a rotary evaporator.

  • Place the resulting oil or solid under high vacuum to remove any residual solvent.

  • Characterize the final product for purity (e.g., using NMR, GC-MS).[9][10]

Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Work-Up TLC 1. TLC Analysis (Find optimal solvent system) Pack 2. Column Packing (Prepare silica slurry) TLC->Pack Load 3. Sample Loading (Wet or Dry Load) Pack->Load Elute 4. Elution (Isocratic or Gradient Flow) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Monitor->Elute Adjust Gradient if needed Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Evaporation (Rotary Evaporator) Combine->Evap Dry 9. High Vacuum Drying Evap->Dry Analyze 10. Purity Analysis (NMR, GC-MS) Dry->Analyze

Caption: Workflow for purifying this compound.

Troubleshooting Guide

Q: My spots are overlapping on the TLC plate, and I'm getting poor separation in the column. What should I do?

A: This is the most common issue and it stems from incorrect mobile phase polarity.

  • Causality: The polarity of your eluent is too high (too much ethyl acetate). This causes all compounds, including impurities, to travel quickly up the stationary phase without sufficient interaction, leading to low resolution. The principle of chromatography relies on the differential partitioning of analytes between the stationary and mobile phases.[11][12]

  • Solution: Decrease the polarity of the mobile phase. Reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture. For example, if you are using 8:2 hexane:EtOAc, try 9:1 or even 95:5. This will increase the retention of all compounds on the silica gel, exaggerating the differences in their polarity and improving separation.

Q: My product is not coming off the column, or is eluting extremely slowly.

A: This is the opposite problem: your mobile phase is not polar enough.

  • Causality: The eluent is too non-polar (too much hexane). Your product is strongly adsorbed to the polar silica gel and the mobile phase is not strong enough to displace it and carry it down the column.

  • Solution: Gradually increase the polarity of the mobile phase. You can switch to a pre-mixed solvent system with a higher percentage of ethyl acetate or, better yet, perform a gradient elution. Start with your initial non-polar system and slowly add a more polar mixture (e.g., drip 7:3 hexane:EtOAc into your solvent reservoir) to gradually increase the eluting power.

Q: The collected fractions contain pure product, but my overall yield is very low.

A: Low recovery can be due to several factors.

  • Cause 1: Irreversible Adsorption/Degradation. this compound, like other ketones, can sometimes interact very strongly with the acidic silanol groups on the silica surface, or even degrade. Some complex organic molecules are known to decompose on silica gel.[13][14]

    • Solution: Deactivate the silica gel. You can do this by pre-treating the silica with a small amount of a base, like triethylamine (typically ~0.5-1% added to the mobile phase). This neutralizes the most acidic sites on the silica surface, preventing strong adsorption and potential degradation of sensitive compounds.

  • Cause 2: Sample loading issue. If you used too much solvent to dissolve your crude product for loading, it can spread the initial band, leading to broad peaks and mixed fractions that have to be discarded.

    • Solution: Always use the absolute minimum volume of solvent to dissolve the crude material. For problematic compounds, always use the dry loading method described in the protocol.

  • Cause 3: Column Overloading. Loading too much crude material onto a small column will exceed its separation capacity.

    • Solution: Use a proper ratio of silica gel to crude product, ideally between 50:1 and 100:1 by mass.

Q: My product has a yellow or brown tint after purification, but it was pale before.

A: This suggests product instability.

  • Causality: Some indanone derivatives are known to be unstable and can darken when exposed to air and acidic surfaces over time.[7] The extended contact time with the acidic silica gel during a long chromatography run can accelerate this degradation.

  • Solution 1 (Speed): Use flash chromatography with positive pressure to minimize the time the compound spends on the column.

  • Solution 2 (Deactivation): As mentioned for low yield, using a mobile phase containing a small amount of triethylamine can prevent acid-catalyzed degradation.

  • Solution 3 (Alternative Purification): If the product is highly unstable on silica, consider alternative methods like vacuum distillation, which is also a documented method for purifying this compound.[4][9]

Separation Principle Diagram

G cluster_column Silica Gel Surface cluster_molecules Silica Si-O-Si-O-Si |    |    | O    O    O |    |    | H    H    H (Polar Stationary Phase) Impurity Impurity (e.g., 1-Indanone) More Polar Silica->Impurity Very Strong H-Bonding (Slowest Elution) Product This compound (Target) Moderately Polar Silica->Product Stronger H-Bonding (Slower Elution) MobilePhase Mobile Phase (Hexane/EtOAc) Competes for binding sites and elutes compounds MobilePhase->Silica Elution Force

Caption: Interaction of compounds with the polar silica gel.

Data Summary Table

The following table provides typical Rf values to guide the development of your TLC and column chromatography methods. These values are approximate and can vary based on the exact TLC plate, silica gel activity, and chamber saturation.

CompoundCommon ImpuritiesTypical Mobile SystemApprox. RfElution OrderReference
This compound -85:15 Hexane:Ethyl Acetate0.352BenchChem[1]
1-IndanoneIncomplete Methylation85:15 Hexane:Ethyl Acetate0.401Org. Syn.[3]
2,2-dimethyl-1-indanoneOver-methylation85:15 Hexane:Ethyl Acetate0.283BenchChem[1]
Substituted Indanone-7:3 Hexane:Ethyl Acetate0.37-Preprints.org[8]

References

  • Process for preparing 1-indanones. Google Patents (US6548710B2).
  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]

  • Beckmann Rearrangement of 1-Indanone Oxime in the Synthesis of 1,2,3,4-Tetrahydroquinoline. Organic Syntheses. Available at: [Link]

  • How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone. Available at: [Link]

  • 2-INDANONE. Organic Syntheses. Available at: [Link]

  • Indanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]

  • NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. ACS Publications. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

Sources

Technical Support Center: Optimizing Enantioselective 2-Methyl-1-indanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of 2-Methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Chiral this compound is a high-value building block in medicinal chemistry, and achieving high enantiopurity and yield is paramount. This document provides in-depth troubleshooting advice, answers to frequently encountered issues, and detailed protocols based on field-proven methodologies.

Foundational Principles: The Asymmetric α-Methylation of 1-Indanone

The primary strategy for synthesizing enantiomerically enriched this compound is the asymmetric α-methylation of the prochiral 1-indanone. This involves the generation of an enolate intermediate, which is then alkylated in a stereocontrolled manner. The success of this reaction hinges on the precise control of the chiral environment during the C-C bond formation. The three dominant catalytic strategies to achieve this are Phase-Transfer Catalysis (PTC), Organocatalysis, and Transition-Metal Catalysis.[1][2][3] Each approach has its own set of parameters that must be carefully optimized.

This guide is structured to help you diagnose and solve common experimental challenges, transforming low-yield or low-enantioselectivity reactions into robust, reliable processes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Category 1: Poor Enantioselectivity (Low % ee)

Question: My reaction yields the desired this compound, but the enantiomeric excess (% ee) is consistently low. What are the primary factors I should investigate?

Answer: Low enantioselectivity is a classic optimization problem that points to a suboptimal chiral environment in the rate-determining alkylation step. The interaction between your catalyst and the indanone enolate is not sufficiently face-selective. Here are the key parameters to re-evaluate, in order of probable impact:

  • Catalyst System Integrity:

    • Catalyst Choice & Purity: For Phase-Transfer Catalysis (PTC), Cinchona alkaloid-derived catalysts are standard.[4] The choice of the alkaloid (cinchonine vs. cinchonidine series) and the substituent on the quinuclidine nitrogen (e.g., N-benzyl) are critical.[3] Ensure the catalyst is of high purity and has not degraded during storage.

    • Catalyst Loading: While catalytic, an insufficient amount may allow the background, non-catalyzed (racemic) reaction to become significant. Try incrementally increasing the catalyst loading from 1 mol% to 5 mol%.

  • Solvent Environment:

    • The Causality of Polarity: The solvent plays a crucial role in the tightness of the ion pair between the chiral catalyst and the enolate. In PTC, nonpolar solvents like toluene or hexane are often superior to more polar solvents.[3] A nonpolar environment promotes a tighter, more organized ion pair, which enhances the transfer of chirality from the catalyst to the enolate, thereby increasing enantioselectivity.[3]

    • Water Content: Ensure your organic solvents are anhydrous. Excess water can interfere with the catalyst-enolate interaction and promote the racemic pathway.

  • Base and Phase Conditions (Especially for PTC):

    • Base Concentration: The concentration of the aqueous base (e.g., 50% NaOH vs. 30% NaOH) is critical. Highly concentrated bases can lead to the formation of a solid sodium enolate at the interface, which can alter the reaction mechanism and kinetics.[3] A systematic screen of base concentration is recommended.

    • Nature of the Base: While NaOH and KOH are common, solid bases like K₂CO₃ can also be effective and sometimes offer better selectivity by controlling the enolate concentration in the organic phase.

  • Temperature Control:

    • Thermodynamic vs. Kinetic Control: Asymmetric reactions are often more selective at lower temperatures. A lower temperature slows down the reaction rate but enhances the energy difference between the two diastereomeric transition states, leading to a higher ee. If you are running the reaction at room temperature, try lowering it to 0 °C or even -20 °C.

Category 2: Low Yield & Incomplete Conversion

Question: My reaction is sluggish, with significant starting material remaining even after extended periods. How can I improve the conversion rate?

Answer: Low conversion points to issues with reaction kinetics or reagent deactivation. The goal is to increase the reaction rate without compromising enantioselectivity.

  • Reagent & Substrate Quality:

    • 1-Indanone Purity: Ensure the starting 1-indanone is pure. Acidic or basic impurities can interfere with the catalysis.

    • Methylating Agent Reactivity: Methyl iodide is generally more reactive than methyl bromide or dimethyl sulfate. Ensure your alkylating agent has not degraded. Use a freshly opened bottle or distill if necessary.

  • Base and Enolate Formation:

    • Stoichiometry: Ensure you are using a sufficient excess of base to drive the deprotonation of the 1-indanone to completion.

    • Base Strength: If using a weaker base like a carbonate, it may not be strong enough to generate the enolate at a sufficient rate, especially at low temperatures. A stronger hydroxide base may be required.

  • Mass Transfer (for Biphasic Reactions):

    • Agitation Speed: In a phase-transfer system, the reaction occurs at the interface between the organic and aqueous layers. Vigorous stirring is essential to maximize the interfacial surface area and ensure efficient transfer of the catalyst and reactants between phases. If your reaction is slow, increasing the stirring rate can have a dramatic effect.

  • Temperature Adjustment:

    • Finding the Sweet Spot: While low temperatures favor high ee, they also slow the reaction. There is an optimal balance. If conversion is the primary issue, try systematically increasing the temperature (e.g., from 0 °C to room temperature) and analyzing both yield and ee at each point.

Category 3: Formation of Side Products

Question: My NMR/GC-MS analysis shows significant impurities alongside my product. What are the likely side reactions, and how can they be minimized?

Answer: Side product formation indicates a loss of chemoselectivity. Identifying the impurity is the first step to mitigating its formation.

  • 2,2-Dimethyl-1-indanone (Over-alkylation):

    • Cause: The product, this compound, still possesses an acidic α-proton and can be deprotonated and alkylated a second time. This is particularly problematic if the second alkylation is faster than the first or if the reaction is left for too long.

    • Solution:

      • Control Stoichiometry: Use the methylating agent as the limiting reagent. A slight excess (e.g., 1.05-1.1 equivalents) is often optimal, but a large excess should be avoided.

      • Monitor Reaction Progress: Track the reaction by TLC or GC. Quench the reaction as soon as the starting 1-indanone is consumed to prevent further alkylation of the product.

      • Slow Addition: Add the methylating agent slowly over a period of time to maintain its low concentration in the reaction mixture.

  • Aldol Condensation Products:

    • Cause: Under basic conditions, the enolate of 1-indanone can attack the carbonyl of another 1-indanone molecule, leading to dimeric aldol addition or condensation products.[5] This is more likely at higher temperatures and with prolonged reaction times.

    • Solution:

      • Lower Temperature: Running the reaction at 0 °C or below significantly suppresses the rate of aldol side reactions.

      • Base Choice: Use the mildest base that provides an adequate reaction rate.

  • O-Alkylation Product (1-Methoxy-indene):

    • Cause: The indanone enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, certain conditions can promote O-alkylation.

    • Solution:

      • Solvent and Counter-ion: Tightly associated ion pairs (favored in nonpolar solvents) tend to promote C-alkylation.

      • Alkylating Agent: "Harder" alkylating agents may favor O-alkylation, though this is less of a concern with methyl iodide.

Data Summary: Impact of Reaction Parameters

The following table summarizes the general effects of key parameters on reaction outcomes. This should serve as a starting point for your optimization efforts.

ParameterConditionTypical Effect on % eeTypical Effect on YieldRationale & Causality
Catalyst High Purity Chiral CatalystIncrease IncreaseThe chiral catalyst creates the asymmetric environment; impurities or racemic catalyst will degrade ee.[3]
Solvent Nonpolar (e.g., Toluene)Increase VariablePromotes a tight, organized catalyst-enolate ion pair, enhancing stereoinduction.[3]
Polar (e.g., CH₂Cl₂)DecreaseVariableSolvates the ion pair, making it "looser" and less selective.
Temperature Low (e.g., < 0 °C)Increase DecreaseEnhances the energy difference between diastereomeric transition states, favoring one enantiomer.
High (e.g., > 25 °C)DecreaseIncrease Provides more thermal energy, overcoming activation barriers but reducing selectivity.
Base Conc. NaOH/KOHVariableIncrease High concentration can alter the interfacial mechanism and increase rate.[3]
Weaker Base (K₂CO₃)VariableDecreaseSlower enolate formation can sometimes lead to better control and selectivity.
Agitation High SpeedNo Direct EffectIncrease Crucial for mass transport in biphasic PTC systems to ensure efficient reaction at the interface.

Visualizing the Process

Experimental Optimization Workflow

This diagram outlines a logical workflow for troubleshooting and optimizing your reaction conditions.

G Start Start: Initial Reaction Conditions Check_Yield_EE Analyze Yield & % ee Start->Check_Yield_EE Low_EE Issue: Low % ee Check_Yield_EE->Low_EE Low ee Low_Yield Issue: Low Yield Check_Yield_EE->Low_Yield Low Yield Success Success: >95% Yield, >90% ee Check_Yield_EE->Success Goal Met Opt_Temp Optimize Temperature (Decrease for ee) Low_EE->Opt_Temp Opt_Base Optimize Base (Screen concentration) Low_Yield->Opt_Base Opt_Solvent Optimize Solvent (Screen nonpolar options) Opt_Temp->Opt_Solvent Opt_Catalyst Optimize Catalyst (Check purity, loading) Opt_Solvent->Opt_Catalyst Opt_Catalyst->Check_Yield_EE Opt_Stir Increase Agitation Speed Opt_Base->Opt_Stir Opt_Time Increase Reaction Time Opt_Stir->Opt_Time Opt_Time->Check_Yield_EE

Caption: A decision tree for optimizing the enantioselective methylation.

Simplified Catalytic Cycle for Phase-Transfer Catalysis (PTC)

This diagram illustrates the key steps in a typical PTC-mediated α-methylation.

PTC_Cycle cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase (50% NaOH) Indanone 1-Indanone Enolate_Complex Chiral Ion Pair {[Q]+[Enolate]-} Catalyst_MeI Alkylation Step + CH3I Enolate_Complex->Catalyst_MeI Face-selective attack Product This compound Catalyst_X [Q]+[X]- NaX Na+ X- Catalyst_MeI->Product Base Na+ OH- Catalyst_OH [Q*]+[OH]- Catalyst_X->Catalyst_OH Phase Transfer Base->NaX Catalyst_OH->Enolate_Complex Deprotonation at Interface

Caption: Phase-Transfer Catalysis (PTC) cycle for asymmetric methylation.

Experimental Protocols

The following is a representative, generalized protocol for the asymmetric methylation of 1-indanone via Phase-Transfer Catalysis, which should be used as a starting point for optimization.

Protocol: Enantioselective Methylation via PTC

Materials:

  • 1-Indanone (1.0 eq)

  • Toluene (anhydrous)

  • Methyl Iodide (CH₃I, 1.1 eq)

  • Chiral Phase-Transfer Catalyst (e.g., N-benzylcinchonidinium bromide, 1-5 mol%)

  • Aqueous Sodium Hydroxide (50% w/w)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-indanone (1.0 eq) and the chiral phase-transfer catalyst (e.g., 0.02 eq).

  • Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of approximately 0.5 M.

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Base Addition: Add the 50% aqueous NaOH solution. The volume should be roughly equal to the organic phase volume.

  • Stirring: Begin vigorous stirring (e.g., >1000 rpm) to ensure efficient mixing of the two phases.

  • Methylation: Add methyl iodide (1.1 eq) dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir vigorously at the set temperature. Monitor the consumption of 1-indanone by TLC or GC analysis (a typical reaction time is 12-24 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Analysis: Determine the yield and measure the enantiomeric excess (% ee) using chiral HPLC or GC.[6]

References

  • Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization.
  • Enantioselective Organoc
  • Enantioselective reduction of ketones. Wikipedia.
  • The Synthesis of 1-Indanones via Intramolecular Cycliz
  • Enantioselective synthesis. Wikipedia.
  • Synthetic Pathways to this compound: A Technical Guide. Benchchem.
  • Catalytic Asymmetric Synthesis, Second Edition.
  • Indanone synthesis. Organic Chemistry Portal.
  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
  • Process for preparing 1-indanones.
  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.
  • Synthesis of 1-indanones with a broad range of biological activity.
  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. OBC (Organic & Biomolecular Chemistry).
  • Catalytic Asymmetric α-Alkylation of Ketones with Unactiv
  • Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine.
  • Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB. PubMed Central.
  • Advances in the Catalytic Asymmetric Synthesis of Chiral α-Aryl Ketones. PubMed.
  • Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
  • Enantioselective organoc
  • Efficient catalytic asymmetric alkylations. 3.
  • New Trends in Asymmetric Phase Transfer C
  • Comprehensive Enantioselective Organoc
  • Catalytic Asymmetric α-Alkylation of Ketones with Unactiv
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Optimization of asymmetric bioreduction conditions of 1-indanone by Leuconostoc mesenteroides N6 using a face-centered design-based multi-objective optimiz
  • Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether. ACS Organic & Inorganic Au.
  • Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. New Journal of Chemistry (RSC Publishing).
  • Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO)
  • Recent advances in catalytic asymmetric synthesis. Frontiers.
  • Direct Asymmetric Alkylation of Ketones: Still Unconquered. PubMed Central.
  • Catalytic asymmetric intramolecular alpha-alkyl

Sources

Technical Support Center: Strategies to Increase the Enantiomeric Excess of 2-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of 2-Methyl-1-indanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you overcome challenges and maximize the enantiomeric excess (ee) of your target molecule.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of enantioenriched this compound.

Q1: My asymmetric hydrogenation of 2-methyl-1-indenone is resulting in low enantiomeric excess (<80% ee). What are the most likely causes and how can I fix this?

Low enantioselectivity in an asymmetric hydrogenation is a common issue that can often be traced back to several key factors related to the catalyst, substrate, and reaction conditions.

Core Causality: The enantiomeric excess is determined by the energy difference between the two diastereomeric transition states formed between the chiral catalyst and the prochiral substrate. Even minor deviations in the reaction environment can disrupt the delicate stereochemical control exerted by the catalyst.

Troubleshooting Steps & Solutions:

  • Catalyst Integrity and Activation:

    • Problem: The chiral catalyst may be deactivated or improperly activated. Many ruthenium and iridium-based catalysts used for ketone hydrogenation are sensitive to air and moisture.[1]

    • Solution: Ensure strict anaerobic and anhydrous conditions. Use freshly distilled, degassed solvents. If using a pre-catalyst, ensure the activation procedure is followed precisely. Catalyst deactivation can sometimes occur during the reaction; a kinetic analysis might reveal if the catalyst loses activity over time.[1]

  • Purity of Starting Material:

    • Problem: Impurities in the 2-methyl-1-indenone substrate can act as catalyst poisons.

    • Solution: Purify the starting material before the reaction. Techniques like flash chromatography or distillation are effective. Verify purity by ¹H NMR and GC-MS.

  • Reaction Temperature:

    • Problem: Temperature significantly affects the energetics of the transition states. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee.[2]

    • Solution: Perform a temperature screening study. Systematically lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often leads to a significant increase in enantioselectivity.[2][3] However, be aware that this will also decrease the reaction rate.

  • Hydrogen Pressure:

    • Problem: The concentration of hydrogen can influence the catalytic cycle and selectivity.

    • Solution: Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, the effect on enantioselectivity is system-dependent. Experiment with a range of pressures (e.g., 10 atm to 50 atm) to find the optimum for your specific catalyst system.

  • Solvent Effects:

    • Problem: The solvent plays a critical role in stabilizing the catalyst-substrate complex and the transition states.[3] A suboptimal solvent can lead to poor selectivity.

    • Solution: Conduct a solvent screen. Protic solvents like methanol or ethanol are common for these hydrogenations, but aprotic solvents like dichloromethane (DCM) or toluene can sometimes offer better results. The polarity and coordinating ability of the solvent are key parameters.

Experimental Protocol: Temperature Optimization Study

  • Set up five parallel reactions in high-pressure vessels under an inert atmosphere.

  • To each vessel, add the 2-methyl-1-indenone substrate and the chiral catalyst (e.g., a Ru-diamine complex) in a suitable solvent (e.g., methanol).[4][5]

  • Set each reactor to a different temperature: 25 °C, 10 °C, 0 °C, -10 °C, and -20 °C.

  • Pressurize all vessels to the same hydrogen pressure (e.g., 20 atm).

  • Stir the reactions for a fixed period (e.g., 12 hours) or until full conversion is observed in the room temperature reaction.

  • Work up the reactions and analyze the enantiomeric excess of the resulting this compound by chiral HPLC.[6]

Q2: I've achieved a moderate ee (e.g., 90-95%), but I need >99% ee for my application. How can I enhance the enantiomeric purity of my existing product?

Achieving very high enantiomeric excess often requires a post-synthesis purification step.

Troubleshooting Steps & Solutions:

  • Chiral Preparative Chromatography:

    • Mechanism: This is one of the most direct and effective methods for separating enantiomers.[7][] The racemic or enantioenriched mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[7][9]

    • Best Practices:

      • Screening: First, identify a suitable CSP and mobile phase on an analytical scale. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives).[7][9] For this compound, a Whelk-O® 1 column with a Hexane/IPA mobile phase has been shown to be effective.[10]

      • Scale-Up: Once an effective analytical method is found, it can be scaled up to a preparative HPLC or supercritical fluid chromatography (SFC) system. SFC is often preferred for larger scales due to reduced solvent consumption.[]

  • Enantioselective Crystallization:

    • Mechanism: If the product forms a conglomerate (a physical mixture of separate crystals of each enantiomer), it may be possible to induce selective crystallization of the major enantiomer, leaving the minor enantiomer enriched in the mother liquor. This is less common than the formation of a racemic compound (where both enantiomers crystallize together in a 1:1 ratio).

    • Best Practices: This is a highly empirical process requiring screening of various solvents, temperatures, and seeding strategies. Techniques like preferential crystallization can sometimes be employed.[7]

  • Derivatization and Diastereomeric Separation:

    • Mechanism: The enantioenriched ketone can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties (solubility, boiling point, chromatographic behavior) and can be separated by standard techniques like flash chromatography or crystallization.[11] Afterward, the chiral auxiliary is cleaved to regenerate the desired enantiomerically pure ketone.

    • Example Workflow: React the enantioenriched this compound with a chiral hydrazine to form diastereomeric hydrazones. Separate the diastereomers by column chromatography. Hydrolyze the separated diastereomers to obtain the highly enantioenriched (R)- or (S)-2-Methyl-1-indanone.

Visualization: Workflow for Enantiomeric Enrichment

G cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis & Purification start 2-Methyl-1-indenone reaction Asymmetric Hydrogenation start->reaction product Product Mixture (e.g., 90% ee) reaction->product hplc Chiral HPLC Analysis product->hplc decision >99% ee? hplc->decision prep_hplc Preparative Chiral HPLC / SFC decision->prep_hplc No final_product Final Product (>99% ee) decision->final_product Yes prep_hplc->final_product waste Minor Enantiomer prep_hplc->waste

Caption: Workflow for synthesis and subsequent enantiomeric enrichment.

Q3: I suspect my product is racemizing during workup or purification. How can I confirm this and prevent it?

This compound has an acidic proton at the chiral center (C2), making it susceptible to racemization via enolization, especially under basic or acidic conditions.[12][13]

Confirmation and Prevention:

Potential Cause Confirmation Method Prevention Strategy
Basic Workup Take a sample of the organic layer before and after a basic wash (e.g., NaHCO₃). Analyze the ee of both samples. A decrease confirms base-induced racemization.Use a milder workup. Wash with brine or water only. If a base is necessary, use a weak base and minimize contact time. Keep the solution cold.
Acidic Conditions Similar to the basic workup, analyze the ee before and after any acidic steps.Neutralize the reaction mixture carefully and avoid strongly acidic conditions during workup.
Chromatography on Silica Gel Standard silica gel is slightly acidic and can cause racemization of sensitive compounds. Elute a small sample of your enantioenriched product through a short silica plug and re-analyze the ee.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% Et₃N). Alternatively, use a less acidic stationary phase like alumina.
Elevated Temperatures Analyze a sample of the purified product. Heat another sample (e.g., to the temperature of your distillation or drying oven) for several hours and re-analyze the ee.Avoid excessive heat during solvent evaporation and drying. Use a rotary evaporator at moderate temperatures and dry the final product under high vacuum at room temperature.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the asymmetric synthesis of this compound?

There are two main approaches:

  • Asymmetric Catalysis: This is the most common and efficient method. It typically involves the asymmetric hydrogenation of the prochiral precursor, 2-methyl-1-indenone, using a chiral transition metal catalyst (e.g., based on Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand.[4][5][15] This method directly generates the chiral center with high enantioselectivity.

  • Enzymatic Dynamic Kinetic Resolution (DKR): This method starts with racemic this compound. An enzyme (e.g., a monooxygenase) selectively transforms one enantiomer into a different product (e.g., a lactone), while a racemization catalyst continuously converts the remaining, unreactive enantiomer into the reactive one.[12][16] This allows for a theoretical yield of up to 100% of a single enantiomer of the product.[12]

Q2: How do I accurately determine the enantiomeric excess (ee) of my sample?

Enantiomeric excess is a measure of the purity of one enantiomer in a mixture.[17] It is calculated as: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

The most reliable and widely used method for determining the ee of this compound is Chiral High-Performance Liquid Chromatography (HPLC) .[6][18]

  • Principle: The enantiomers are separated on a chiral stationary phase (CSP).

  • Procedure: A solution of the sample is injected into the HPLC. The two enantiomers will have different retention times, resulting in two separate peaks in the chromatogram.

  • Calculation: The ee is calculated from the relative areas of the two peaks: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ > Area₂)[18]

While older methods like polarimetry exist, they are less accurate as the specific rotation can be affected by impurities, solvent, and temperature.[19]

Q3: What is the mechanism that allows a chiral catalyst to create one enantiomer preferentially?

In asymmetric hydrogenation, the chiral ligand on the metal catalyst creates a specific three-dimensional chiral environment. The prochiral substrate (2-methyl-1-indenone) can coordinate to the metal center in two possible ways, one leading to the (R)-product and the other to the (S)-product. These two approaches form diastereomeric transition states. Due to steric and/or electronic interactions between the substrate and the chiral ligand, one of these transition states is significantly lower in energy than the other. The reaction proceeds predominantly through this lower-energy pathway, leading to the formation of one enantiomer in excess.[5]

Visualization: Enantioselective Hydrogenation Mechanism

G cluster_TS Transition States S Substrate (2-Methyl-1-indenone) Cat Chiral Catalyst [M-L*] TS_R [S--Cat]‡ (pro-R) Lower Energy Cat->TS_R Favorable Approach TS_S [S--Cat]‡ (pro-S) Higher Energy Cat->TS_S Unfavorable Approach P_R (R)-Product (Major) TS_R->P_R Fast P_S (S)-Product (Minor) TS_S->P_S Slow

Caption: Energy difference in diastereomeric transition states.

References

  • Gong, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. Retrieved from [Link]

  • Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

  • Google Patents. (2020). Synthesis method of 2, 6-dimethyl-1-indanone. CN111875486A.
  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • SciSpace. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • American Chemical Society. (2024). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4ma. Retrieved from [Link]

  • SciSpace. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Retrieved from [Link]

  • RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • Regis Technologies. (n.d.). This compound. Retrieved from [Link]

  • Rachwalski, M., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews. Retrieved from [Link]

  • IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Retrieved from [Link]

  • Google Patents. (2003). Process for preparing 1-indanones. US6548710B2.
  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

  • ACS Publications. (2022). Reversing the Enantioselectivity of Enzymatic Dynamic Kinetic Asymmetric Transformations in the Synthesis of Fused Lactones. ACS Catalysis. Retrieved from [Link]

  • Noyori, R., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • MDPI. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014). Racemization of Aldehydes and Ketones. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Retrieved from [Link]

  • University of York. (2015). Asymmetric Hydrogenation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (2015). Immobilized Chiral Metal Catalysts for Enantioselective Hydrogenation of Ketones. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-1-indanone for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methyl-1-indanone

This compound is a crucial chemical intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. The indanone scaffold itself is a privileged structure in medicinal chemistry, and the introduction of a methyl group at the 2-position provides a key site for further functionalization, enabling the development of novel chemical entities.[1] This guide provides a detailed, in-depth comparison of the most common and effective synthetic routes to this compound, offering insights into the practical considerations for laboratory and industrial-scale production. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, costs, safety profiles, and scalability.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound can be broadly approached through several distinct strategies. In this guide, we will focus on two of the most robust and well-established methods:

  • Route A: The Classical Approach via Intramolecular Friedel-Crafts Acylation of 3-Phenylbutanoic Acid. This traditional route involves the formation of a carboxylic acid precursor, followed by its activation and subsequent cyclization.

  • Route B: A More Direct Route via Intramolecular Friedel-Crafts Alkylation of a Halo-propiophenone. This alternative pathway often offers a more streamlined and efficient synthesis.

A thorough understanding of the nuances of each approach is critical for selecting the optimal route based on the specific requirements of your research or manufacturing process.

Route A: Intramolecular Friedel-Crafts Acylation of 3-Phenylbutanoic Acid

This classical method is a multi-step process that provides a solid foundation for understanding the fundamental principles of indanone synthesis.[1][2] The overall strategy involves the initial construction of the 3-phenylbutanoic acid backbone, followed by its conversion to a more reactive acid chloride, and finally, an intramolecular Friedel-Crafts acylation to form the desired five-membered ring.[2][3]

Reaction Pathway

Route A Benzaldehyde Benzaldehyde Cinnamic_Acid_Derivative Cinnamic Acid Derivative Benzaldehyde->Cinnamic_Acid_Derivative Knoevenagel Condensation Malonic_Acid Malonic Acid Malonic_Acid->Cinnamic_Acid_Derivative Phenylbutanoic_Acid 3-Phenylbutanoic Acid Cinnamic_Acid_Derivative->Phenylbutanoic_Acid Reduction Acid_Chloride 3-Phenylbutanoyl Chloride Phenylbutanoic_Acid->Acid_Chloride Activation (e.g., SOCl₂) Indanone This compound Acid_Chloride->Indanone Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃)

Caption: Synthetic pathway for this compound via intramolecular Friedel-Crafts acylation.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Phenylbutanoic Acid

A common method for preparing 3-phenylbutanoic acid is through a Knoevenagel condensation of benzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.[1]

  • Condensation: In a round-bottom flask, combine benzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq) in ethanol.

  • Heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling, acidify the reaction mixture with aqueous HCl, leading to the precipitation of the cinnamic acid derivative.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Reduction: Dissolve the dried cinnamic acid derivative in a suitable solvent like ethanol and perform a reduction. Catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) is a common and effective method.

  • After the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure to obtain 3-phenylbutanoic acid.

Step 2: Formation of 3-Phenylbutanoyl Chloride

  • In a fume hood, carefully add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the 3-phenylbutanoic acid (1.0 eq) at room temperature.

  • Gently heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-phenylbutanoyl chloride.

Step 3: Intramolecular Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (AlCl₃, 1.1 eq) in a dry, inert solvent such as dichloromethane (DCM).

  • Cool the suspension to 0-5°C in an ice bath.

  • Dissolve the crude 3-phenylbutanoyl chloride in dry DCM and add it dropwise to the AlCl₃ suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.[1]

  • Purification: Remove the solvent under reduced pressure, and purify the resulting crude this compound by vacuum distillation.[1]

Discussion of Route A
  • Advantages: This is a well-established and reliable method. The starting materials, benzaldehyde and malonic acid, are readily available and relatively inexpensive. The multi-step nature of the synthesis allows for the isolation and characterization of intermediates, which can be beneficial for process optimization and troubleshooting.

  • Disadvantages: This is a lengthy, three-step synthesis, which can result in a lower overall yield. The use of thionyl chloride and aluminum chloride requires careful handling due to their corrosive and water-sensitive nature. The reaction work-up can be extensive, and the disposal of aluminum-containing waste needs to be considered.

Route B: Intramolecular Friedel-Crafts Alkylation of 2-Chloro-2-methylpropiophenone

This alternative route offers a more convergent and potentially higher-yielding approach to this compound.[1][4] It involves the initial synthesis of a halo-propiophenone derivative, which then undergoes an intramolecular Friedel-Crafts alkylation to form the indanone ring.[1] A notable advantage of this method is the high reported yield of crude product.[4]

Reaction Pathway

Route B Benzene Benzene Propiophenone 2-Chloro-2-methylpropiophenone Benzene->Propiophenone Friedel-Crafts Acylation (AlCl₃) Acyl_Chloride 2-Chloro-2-methylpropionyl Chloride Acyl_Chloride->Propiophenone Indanone This compound Propiophenone->Indanone Intramolecular Friedel-Crafts Alkylation

Caption: Synthetic pathway for this compound via intramolecular Friedel-Crafts alkylation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-2-methylpropiophenone

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (1.1 eq) in anhydrous benzene, which serves as both the solvent and a reactant.[1]

  • Addition of Acyl Chloride: Cool the mixture to 0-5°C. Add 2-chloro-2-methylpropionyl chloride (1.0 eq) dropwise, ensuring the temperature is maintained below 10°C.[1]

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours.[1]

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and wash it with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the crude 2-chloro-2-methylpropiophenone.

Step 2: Intramolecular Friedel-Crafts Alkylation

The intramolecular cyclization of 2-chloro-2-methylpropiophenone to this compound can be achieved in the presence of a Friedel-Crafts catalyst. In some cases, this cyclization can occur during the initial Friedel-Crafts acylation step if the reaction conditions are appropriate. However, if the halo-propiophenone is isolated, it can be cyclized in a separate step.

  • Dissolve the crude 2-chloro-2-methylpropiophenone in an inert solvent.

  • Add a Lewis acid catalyst (e.g., AlCl₃) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Work-up: Perform an aqueous work-up similar to the one described in Step 1.

  • Purification: Purify the crude this compound by vacuum distillation. A reported yield for the crude product is as high as 94%.[4]

Discussion of Route B
  • Advantages: This route is more convergent and can be performed in fewer steps than Route A. It has been reported to produce a high yield of the desired product.[4] The starting materials, benzene and 2-chloro-2-methylpropionyl chloride, are commercially available.

  • Disadvantages: Benzene is a known carcinogen and requires strict handling precautions. The Friedel-Crafts acylation and alkylation reactions can sometimes lead to the formation of regioisomers, although for the synthesis of this compound, this is less of a concern. The use of stoichiometric amounts of aluminum chloride presents similar handling and waste disposal challenges as in Route A.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Intramolecular Friedel-Crafts AcylationRoute B: Intramolecular Friedel-Crafts Alkylation
Number of Steps 32
Overall Yield ModerateHigh (up to 94% crude reported)[4]
Starting Materials Benzaldehyde, Malonic AcidBenzene, 2-Chloro-2-methylpropionyl Chloride
Key Reagents SOCl₂, AlCl₃AlCl₃
Safety Concerns Thionyl chloride (corrosive, toxic), AlCl₃ (water-reactive)Benzene (carcinogen), AlCl₃ (water-reactive)
Scalability ModerateGood

Conclusion and Recommendations

Both synthetic routes presented in this guide are viable methods for the preparation of this compound.

Route A , the classical intramolecular Friedel-Crafts acylation, is a well-understood and reliable method that is suitable for smaller-scale laboratory synthesis where a multi-step approach is acceptable. Its primary drawbacks are the longer reaction sequence and potentially lower overall yield.

Route B , the intramolecular Friedel-Crafts alkylation of a halo-propiophenone, offers a more efficient and higher-yielding alternative. This makes it a more attractive option for larger-scale production. However, the use of benzene as a solvent and reactant necessitates stringent safety protocols.

For researchers and drug development professionals, the choice between these routes will depend on a careful evaluation of factors such as the desired scale of synthesis, available equipment and resources, and the importance of overall yield versus the number of synthetic steps. In a modern context, exploring greener alternatives to hazardous reagents and solvents would be a valuable next step in optimizing the synthesis of this important intermediate.

References

  • Organic Syntheses. (n.d.). 2-INDANONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • Serafin, K., & Kociołek, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). EP0421759A2 - Method for producing 1-indanone derivatives.
  • RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • Pal, P., Ruparelia, K. C., Arroo, R. R. J., & Brucoli, F. (2022). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Retrieved from [Link]

  • Barbosa, L. C. A., Demuner, A. J., & Pilo-Veloso, D. (2004). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Journal of the Brazilian Chemical Society, 15(5), 751-755. Retrieved from [Link]

Sources

Comparative study of organocatalytic vs metal-catalyzed synthesis of 2-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral 2-methyl-1-indanone scaffold is a privileged pharmacophore found in various bioactive molecules, including MAO-B inhibitors and donepezil intermediates. Its synthesis presents a classic dichotomy in process chemistry: the choice between Metal-Catalyzed Asymmetric Hydrogenation (reducing a pre-functionalized alkene) and Organocatalytic Phase-Transfer Alkylation (constructing the stereocenter via C-C bond formation).

This guide objectively compares these two dominant methodologies. While Iridium-catalyzed hydrogenation offers superior atom economy and turnover frequencies (TOF) for high-value intermediates, Organocatalytic Phase-Transfer Catalysis (PTC) provides a robust, metal-free alternative that excels in operational simplicity and cost-efficiency at scale.

Mechanistic Divergence

To understand the performance trade-offs, we must first analyze the fundamental mechanistic differences.

A. Metal-Catalyzed Route: Iridium-PHOX Hydrogenation

This route utilizes an Iridium(I) complex with a chiral N,P-ligand (e.g., PHOX or ThrePHOX) to hydrogenate 2-methylindenone. The mechanism relies on the ability of Ir(I) to undergo oxidative addition with H₂, coordinate the sterically hindered trisubstituted alkene, and facilitate migratory insertion.

  • Key Driver: The "lock-and-key" fit of the chiral ligand pocket directs the hydride delivery to the Re or Si face of the indenone.

  • Critical Factor: Non-coordinating counterions (e.g., BArF⁻) are often required to maintain electrophilicity.

B. Organocatalytic Route: Phase-Transfer Alkylation

This route employs a chiral quaternary ammonium salt (derived from Cinchona alkaloids) to catalyze the methylation of 1-indanone in a biphasic system (Toluene/50% KOH).

  • Key Driver: The formation of a tight, chiral ion pair between the ammonium cation and the indanone enolate at the interface.

  • Critical Factor: The catalyst acts as a "shuttle" and a chiral shield, blocking one face of the planar enolate from the methylating agent (MeI).

Mechanistic Comparison Diagram

MechanismComparison cluster_Metal Metal-Catalyzed (Ir-PHOX) cluster_Organo Organocatalytic (PTC) M_Start 2-Methylindenone M_Complex Ir(I)-Alkene Complex M_Start->M_Complex + Ir-Cat M_OxAdd Ir(III)-Dihydride M_Complex->M_OxAdd + H2 M_Insert Migratory Insertion M_OxAdd->M_Insert Stereo-determining M_Product (S)-2-Methyl-1-indanone M_Insert->M_Product Reductive Elim. O_Start 1-Indanone O_Interface Interfacial Deprotonation O_Start->O_Interface + KOH (aq) O_IonPair Chiral Ion Pair [Q*+][Enolate-] O_Interface->O_IonPair + Q*Cl (org) O_Attack Nucleophilic Attack O_IonPair->O_Attack + MeI O_Product (S)-2-Methyl-1-indanone O_Attack->O_Product Regeneration of Q*X

Figure 1: Comparative catalytic cycles. The Metal pathway (Blue) involves inner-sphere hydride transfer, while the Organo pathway (Green) relies on non-covalent ion-pairing interactions.

Performance Analysis & Data

The following data summarizes typical results from optimized protocols found in high-impact literature (e.g., J. Am. Chem. Soc., Org. Process Res. Dev.).

MetricMethod A: Ir-Catalyzed Hydrogenation Method B: Cinchona PTC Alkylation
Substrate 2-Methylindenone1-Indanone
Reagent H₂ (50 bar)Methyl Iodide (MeI)
Catalyst Loading 0.5 - 1.0 mol%5 - 10 mol%
Yield 95 - 99%85 - 92%
Enantioselectivity (ee) 96 - 99%90 - 94%
Reaction Time 2 - 6 hours12 - 24 hours
Atom Economy Excellent (Add H₂)Good (Loss of HI/Salt)
Purification Filtration (Silica/Celite) + EvaporationAqueous Wash + Recrystallization
Major Impurity Trace Iridium (requires scavenging)Quaternary Ammonium Salts
Cost Driver Catalyst (Iridium + Ligand)Catalyst (Cinchona derivative)
Key Insights:
  • Activity: The Iridium catalyst is significantly more active (TOF > 500 h⁻¹) compared to the organocatalyst (TOF ~ 5-10 h⁻¹).

  • Scalability: PTC is often preferred in early-phase scale-up because it avoids high-pressure hydrogenation vessels and expensive noble metals, despite the lower TOF.

  • Purity: Metal scavenging is a regulatory burden for Method A. Method B yields organic impurities that are easier to remove via standard crystallization.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Causality is explained for critical steps.

Method A: Iridium-Catalyzed Asymmetric Hydrogenation

Target: (S)-2-Methyl-1-indanone

Reagents:

  • Substrate: 2-Methylindenone (1.0 equiv)

  • Catalyst: [Ir(cod)(ThrePHOX)]BArF (1.0 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Gas: Hydrogen (H₂), 50 bar

Protocol:

  • Catalyst Activation: In a glovebox, dissolve the pre-catalyst [Ir(cod)(ThrePHOX)]BArF in degassed DCM. Note: The BArF counterion is non-coordinating, preventing inhibition of the active metal center.

  • Substrate Addition: Add 2-methylindenone to the catalyst solution. The solution should remain clear/orange.

  • Pressurization: Transfer the vessel to a high-pressure autoclave. Purge three times with H₂ to remove trace O₂ (which poisons Ir-hydrides). Pressurize to 50 bar.

  • Reaction: Stir at room temperature for 4 hours. Monitoring: Check H₂ uptake or analyze an aliquot via GC.

  • Workup: Vent the hydrogen. Filter the solution through a short plug of silica gel to remove the bulk iridium complex. Concentrate the filtrate.

  • Validation: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 90:10).

Method B: Phase-Transfer Catalyzed Alkylation

Target: (S)-2-Methyl-1-indanone

Reagents:

  • Substrate: 1-Indanone (1.0 equiv)

  • Catalyst: N-[4-(trifluoromethyl)benzyl]cinchonidinium bromide (10 mol%)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv)

  • Solvent: Toluene / 50% aq. KOH (1:1 v/v)

Protocol:

  • Biphasic Setup: Charge a flask with 1-indanone and the Cinchona catalyst in Toluene.

  • Base Addition: Add 50% aqueous KOH. Note: High concentration KOH is crucial to salt out the organic phase and maximize the interfacial surface area.

  • Reagent Addition: Cool the mixture to 0°C to suppress background (racemic) alkylation. Add Methyl Iodide dropwise.

  • Agitation: Stir vigorously (>1000 rpm). Note: Mass transfer is the rate-limiting step; insufficient stirring leads to low conversion and poor ee.

  • Reaction: Monitor via TLC/HPLC. Reaction typically takes 18 hours at 0°C.

  • Workup: Separate phases. Wash the organic layer with water and dilute HCl (to remove residual catalyst). Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc to upgrade ee% if necessary.

Decision Matrix & Conclusion

When should you choose which method? Use the following logic flow to determine the best fit for your project constraints.

DecisionMatrix Start Project Constraints Scale Scale of Synthesis? Start->Scale Equipment High Pressure Equipment? Scale->Equipment Gram to Kilo MethodA Select Metal Catalysis (High Efficiency) Equipment->MethodA Available MethodB Select Organocatalysis (Operational Ease) Equipment->MethodB Not Available Purity Strict Metal Limits (<5ppm)? Purity->MethodA No (Can Scavenge) Purity->MethodB Yes (Avoid Scavenging) MethodA->Purity

Figure 2: Decision matrix for selecting the synthesis route.

Final Verdict

For early-stage discovery where speed and simplicity are paramount, Method B (Organocatalysis) is superior due to its tolerance of air/moisture and lack of specialized equipment. However, for process development and manufacturing, Method A (Metal Catalysis) is the gold standard due to its unmatched efficiency (S/C > 1000) and atom economy, provided that metal scavenging protocols are in place.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Enones

    • Title: Asymmetric Hydrogenation of Alkenes using Chiral Iridium Complexes.
    • Source: Chemical Reviews (ACS).
    • Link:[Link]

  • Phase-Transfer Catalysis (The "Merck" Indanone Method)

    • Title: Efficient Phase-Transfer Catalysis for Asymmetric Alkylation.[1]

    • Source: Journal of the American Chemical Society.[2]

    • Link:[Link]

  • Synthesis of Indanones via Hydroacylation (Comparative Context)

    • Title: Hydroacylation of 2-Vinyl Benzaldehyde Systems: An Efficient Method for the Synthesis of Chiral 3-Substituted Indanones.
    • Source: Journal of the American Chemical Society.[2]

    • Link:[Link]

  • Organocatalytic Approaches to Indanones

    • Title: A metal-free method for the facile synthesis of indanones via the intramolecular hydroacyl
    • Source: Green Chemistry (RSC).
    • Link:[Link]

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A Comparative Guide to Determining the Enantiomeric Purity of 2-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical integrity of building blocks is paramount. 2-Methyl-1-indanone, a key chiral intermediate, is no exception.[1] Its enantiomeric purity, often expressed as enantiomeric excess (ee%), directly influences the stereochemistry and, consequently, the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of classical polarimetry with modern chromatographic techniques for the accurate determination of the enantiomeric purity of this compound, offering researchers the insights needed to select the most appropriate method for their analytical challenges.

Method 1: The Foundational Approach - Polarimetry

Polarimetry stands as the historical cornerstone of chiral analysis, a rapid and non-destructive technique that measures the rotation of plane-polarized light by a chiral molecule in solution.[2]

Principle of Measurement

Chiral molecules, like the enantiomers of this compound, are optically active, meaning they rotate the plane of plane-polarized light.[3] The direction and magnitude of this rotation are unique to each enantiomer. The specific rotation, [α], is an intrinsic property of a chiral compound and is defined by the Biot's law equation:

[[\alpha]\lambda^T = \frac{\alpha{obs}}{l \times c}]

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line, 589 nm).[2]

  • αobs is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.[4]

Once the specific rotation of an unknown sample is measured, its enantiomeric excess (ee%) can be calculated by comparing it to the specific rotation of the pure enantiomer ([α]max):

[ee% = \frac{[\alpha]{obs}}{[\alpha]{max}} \times 100%]

A crucial prerequisite for this calculation is the availability of an accurate [α]max value for an enantiomerically pure standard of this compound.

Experimental Protocol: Polarimetry
  • Sample Preparation: Accurately weigh approximately 100-200 mg of this compound and dissolve it in a suitable solvent (e.g., Chloroform or Ethanol) in a 10 mL volumetric flask. The choice of solvent is critical as it can influence the magnitude of the optical rotation. Ensure the sample is completely dissolved and the solution is free of bubbles and suspended particles.

  • Instrument Calibration: Calibrate the polarimeter using a certified quartz control plate or a blank solvent-filled cell to establish a zero reference point.[5] Modern automatic polarimeters often streamline this process.[6]

  • Measurement: Rinse the sample cell (typically 1 dm) with the prepared solution before filling it, ensuring no air bubbles are trapped in the light path. Place the cell in the polarimeter and record the observed rotation (αobs). Perform multiple readings to ensure reproducibility.

  • Calculation: Use the recorded αobs, path length (l), and concentration (c) to calculate the specific rotation [α]obs. Subsequently, calculate the ee% using the known [α]max for this compound.

Workflow for Polarimetric Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation P1 Accurately weigh This compound P2 Dissolve in solvent (e.g., Chloroform) in a volumetric flask P1->P2 P3 Ensure complete dissolution and absence of particles P2->P3 A1 Calibrate Polarimeter with blank solvent P3->A1 A2 Fill 1 dm sample cell, avoiding bubbles A1->A2 A3 Measure Observed Rotation (α_obs) A2->A3 C1 Calculate Specific Rotation [α]_obs A3->C1 C2 Calculate Enantiomeric Excess (ee%) using known [α]_max C1->C2

Caption: Workflow for ee% determination by polarimetry.

Advantages and Limitations of Polarimetry
  • Advantages: The primary benefits of polarimetry are its speed, simplicity, and non-destructive nature, allowing for sample recovery.[7] For routine quality control of enantiomerically pure or highly enriched samples, it provides a rapid confirmation of stereochemical identity.[6][8]

  • Limitations: The method's accuracy is highly dependent on the purity of the sample; optically active impurities can lead to significant errors.[3] Furthermore, it requires a known specific rotation value for the pure enantiomer, which may not always be readily available or accurately determined.[8][9] The technique suffers from relatively poor sensitivity and is not reliable for samples with low ee% values.[9][10] The optical rotation can also exhibit a non-linear relationship with enantiomeric excess in some cases.[3][8]

Method 2: The Gold Standard - Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique that physically separates enantiomers, providing a direct and highly accurate measurement of their relative amounts.[8][11]

Principle of Separation

Separation is achieved using a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica). As the racemic mixture of this compound passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. Due to stereochemical differences, these complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, resulting in their separation.

Experimental Protocol: Chiral HPLC
  • Column and Mobile Phase Selection: The choice of CSP is paramount. For ketones like this compound, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often excellent starting points. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, must be optimized to achieve baseline separation of the enantiomeric peaks.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm filter to prevent column blockage.

  • Instrumentation and Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Detect the eluting enantiomers using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., ~254 nm).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram:

    [ee% = \frac{|Area_1 - Area_2|}{Area_1 + Area_2} \times 100%]

Workflow for Chiral HPLC Analysis

cluster_prep Method Development & Preparation cluster_analysis Analysis cluster_calc Data Processing P1 Select Chiral Column (e.g., Polysaccharide-based) P2 Optimize Mobile Phase (e.g., Hexane/Isopropanol) P1->P2 P3 Prepare & Filter Sample (1 mg/mL in mobile phase) P2->P3 A1 Equilibrate HPLC System and Column P3->A1 A2 Inject Sample A1->A2 A3 Separate Enantiomers on Chiral Stationary Phase A2->A3 A4 Detect with UV Detector A3->A4 C1 Integrate Peak Areas of the two enantiomers A4->C1 C2 Calculate Enantiomeric Excess (ee%) C1->C2 cluster_prep Method Development & Preparation cluster_analysis Analysis cluster_calc Data Processing P1 Select Chiral GC Column (e.g., Cyclodextrin-based) P2 Optimize GC Parameters (Temp. Program, Carrier Gas) P1->P2 P3 Prepare Sample in Volatile Solvent P2->P3 A1 Inject Sample into GC P3->A1 A2 Vaporize Sample in Injector Port A1->A2 A3 Separate Enantiomers in Capillary Column A2->A3 A4 Detect with FID A3->A4 C1 Integrate Peak Areas of the two enantiomers A4->C1 C2 Calculate Enantiomeric Excess (ee%) C1->C2

Sources

A Comparative Guide to Determining Absolute Configuration: X-ray Crystallography and Chiroptical Methods for 2-Methyl-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the unambiguous assignment of absolute configuration is a critical step in preclinical development. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for absolute configuration determination, with powerful solution-state techniques—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—using the structural framework of 2-Methyl-1-indanone derivatives as a guiding example.

The Decisive Power of X-ray Crystallography: A Definitive Answer in the Solid State

Single-crystal X-ray diffraction (XRD) stands as the most reliable and direct method for determining the absolute configuration of chiral molecules.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional electron density map can be constructed, revealing the precise spatial arrangement of every atom in the molecule.

The key to determining absolute configuration via XRD lies in the phenomenon of anomalous dispersion (or anomalous scattering).[4] When the wavelength of the incident X-rays is near the absorption edge of a heavier atom in the crystal, the scattering factor of that atom acquires an imaginary component, leading to a breakdown of Friedel's Law. This results in measurable intensity differences between Bijvoet pairs (reflections hkl and -h-k-l), which would otherwise be identical. These differences allow for the unambiguous assignment of the absolute stereochemistry.

A critical parameter in this determination is the Flack parameter, which is refined during the crystallographic analysis. A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. Conversely, a value near 1 suggests that the inverted structure is the correct one.

Case Study: Absolute Configuration of a this compound Derivative

A pertinent example is the determination of the absolute configuration of the dual 5-HT1A and 5-HT7 receptor ligand, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (SYA0340).[5] Following the separation of the enantiomers, X-ray crystallographic analysis of one of the enantiomers definitively established its absolute configuration as S.[5] This, in turn, allowed for the assignment of the other enantiomer as the R-isomer.

Workflow for Absolute Configuration Determination by X-ray Crystallography

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Result a Enantiomerically Pure Sample b Crystal Growth a->b Dissolution & Supersaturation c Crystal Selection & Mounting b->c d X-ray Diffraction Experiment c->d Exposure to X-rays e Data Processing & Integration d->e f Structure Solution (e.g., Direct Methods) e->f g Structure Refinement (SHELXL) f->g h Flack Parameter Analysis g->h i Unambiguous Absolute Configuration h->i

Caption: Workflow for absolute configuration determination using single-crystal X-ray crystallography.

Chiroptical Spectroscopy: Probing Chirality in Solution

While X-ray crystallography provides a definitive answer, it is contingent on obtaining a high-quality single crystal, which can be a significant bottleneck, especially for oils or amorphous solids. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer powerful alternatives that determine absolute configuration in the solution phase, obviating the need for crystallization.[6][7]

These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured spectrum to a spectrum predicted by quantum mechanical calculations for a known configuration, the absolute stereochemistry can be confidently assigned.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of circularly polarized infrared light, probing the vibrational transitions within a molecule.[6] The resulting spectrum is rich in structural information, as it is sensitive to the stereochemistry of the entire molecule.

Experimental Protocol for VCD Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • Data Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer. The measurement time typically ranges from one to several hours.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of the this compound derivative using a suitable computational chemistry software package.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.

    • Generate a Boltzmann-averaged VCD spectrum based on the calculated energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A good match in the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light, arising from electronic transitions within the molecule.[8] ECD is particularly sensitive to the presence of chromophores, such as the carbonyl group and the aromatic ring in this compound derivatives.

Experimental Protocol for ECD Analysis:

  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure this compound derivative in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Record the ECD and UV-Vis spectra using a CD spectrometer.

  • Computational Modeling:

    • Similar to VCD, perform a conformational analysis for one enantiomer.

    • Calculate the electronic transition energies and rotational strengths for the stable conformers using Time-Dependent Density Functional Theory (TD-DFT).

    • Generate a Boltzmann-averaged ECD spectrum.

  • Spectral Comparison: Compare the experimental ECD spectrum with the predicted spectra for both enantiomers to determine the absolute configuration.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Sample Amount Micrograms to milligrams5-10 mgMicrograms
Prerequisites High-quality single crystalEnantiomerically pure sampleEnantiomerically pure sample, UV-Vis chromophore
Throughput Low to mediumMediumHigh
Confidence Level Very high (definitive)High (with computational support)High (with computational support)
Key Advantage Unambiguous 3D structureNo crystallization needed, rich structural informationHigh sensitivity, small sample amount
Key Limitation Crystallization can be a bottleneckRequires computational modeling, weaker signalsRequires a chromophore, less structural detail than VCD

Decision-Making Flowchart for Absolute Configuration Determination

Decision Flowchart start Start: Need Absolute Configuration crystal Can you obtain a high-quality single crystal? start->crystal xray Perform X-ray Crystallography crystal->xray Yes chiroptical Use Chiroptical Methods (VCD/ECD) crystal->chiroptical No result_xray Definitive Absolute Configuration xray->result_xray chromophore Does the molecule have a UV-Vis chromophore? chiroptical->chromophore ecd Perform ECD Spectroscopy chromophore->ecd Yes vcd Perform VCD Spectroscopy chromophore->vcd No result_chiroptical Absolute Configuration Assigned ecd->result_chiroptical vcd->result_chiroptical

Caption: A decision-making flowchart for selecting a method for absolute configuration determination.

Conclusion: An Integrated Approach

The determination of absolute configuration is a non-negotiable aspect of modern drug development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can present a significant hurdle. In such cases, VCD and ECD spectroscopy emerge as powerful, complementary techniques that provide reliable absolute configuration assignments from solution-state measurements.

For this compound derivatives, which possess both a chiral center and chromophores, all three techniques are, in principle, applicable. The choice of method will ultimately depend on the physical properties of the specific derivative and the resources available. An integrated approach, where chiroptical methods are used for initial screening and confirmation, and X-ray crystallography is employed for definitive structural elucidation when suitable crystals are obtainable, represents a robust strategy in the rigorous characterization of chiral drug candidates.

References

  • Barron, L. D., & Buckingham, A. D. (2004). Vibrational Raman optical activity. Accounts of Chemical Research, 37(6), 351-357.
  • Flack, H. D., & Bernardinelli, G. (2000).
  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
  • Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951). Determination of the absolute configuration of optically active compounds by means of X-rays.
  • Ghate, M., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Chemical Neuroscience.
  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for chiral chemistry. Chirality, 14(10), 768-781.
  • Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical analysis of chiral molecules. Applied Spectroscopy, 62(8), 211A-233A.
  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Calculation of optical rotation using density functional theory. Chirality, 13(10), 535-542.
  • Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474.
  • SHELXL, Version 2018/3. Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT.
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A Comparative Cost-Benefit Analysis of 2-Methyl-1-indanone Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 2-Methyl-1-indanone

This compound is a crucial chemical intermediate, valued for its role in the synthesis of a variety of more complex organic molecules and pharmaceutical compounds.[1] The indanone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to treat conditions ranging from neurodegenerative diseases to cancer.[1][2][3] The specific addition of a methyl group at the 2-position allows for further stereochemical control and functionalization, making efficient and cost-effective synthesis of this building block a primary concern for process chemists and researchers.

This guide provides an in-depth comparison of the most common and robust methods for synthesizing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, offer detailed experimental protocols, and present a rigorous cost-benefit analysis to inform your selection of the most appropriate method for your specific research or development needs.

Method 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylbutanoic Acid

This classical and widely-used approach is a cornerstone of indanone synthesis.[1][2] The core principle involves the cyclization of a 3-phenylbutanoic acid derivative onto its own aromatic ring, driven by a strong acid catalyst. This method is favored for its relatively straightforward execution and reliance on readily available starting materials.

Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] The journey begins with the activation of the carboxylic acid group. This is typically achieved in one of two ways:

  • Direct Activation with a Brønsted Acid: A strong protic acid, most commonly Polyphosphoric Acid (PPA), protonates the carboxylic acid. PPA serves a dual role as both catalyst and a powerful dehydrating agent, facilitating the formation of a highly electrophilic acylium ion intermediate.[4]

  • Conversion to an Acyl Chloride: The carboxylic acid is first converted to the more reactive 3-phenylbutanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] A Lewis acid, such as aluminum chloride (AlCl₃), then coordinates to the acyl chloride, generating the acylium ion.

Once formed, the acylium ion is intramolecularly attacked by the electron-rich phenyl ring. A final deprotonation step restores the ring's aromaticity and yields the desired this compound.[3]

Experimental Protocol (Using PPA)
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-phenylbutanoic acid (1.0 eq).

  • Catalyst Addition: Slowly add Polyphosphoric Acid (PPA) (approx. 10-20 times the weight of the starting acid) to the flask. The mixture will become a thick, viscous slurry.

  • Reaction: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Allow the reaction to cool to room temperature. Very carefully and slowly, pour the viscous mixture onto crushed ice with stirring. This will quench the reaction and hydrolyze the PPA.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[1] A reported yield for a similar process is as high as 94%.[5]

Cost-Benefit Analysis
  • Benefits:

    • Low-Cost Starting Materials: 3-Phenylbutanoic acid is a relatively inexpensive and commercially available starting material.[6] PPA is also a cost-effective bulk reagent.[7]

    • High Atom Economy: This is a direct cyclization, leading to minimal waste products beyond the water molecule that is eliminated.

    • Robust and Scalable: The procedure is well-established and has been proven to be reliable for larger-scale synthesis.

  • Drawbacks:

    • Harsh Reaction Conditions: The use of highly corrosive and viscous PPA requires careful handling and specialized equipment, especially for temperature control and stirring. The work-up procedure involving quenching with ice must be performed with extreme caution.

    • Waste Generation: While atom-economical in principle, the use of a large excess of PPA generates a significant amount of acidic aqueous waste that requires neutralization and proper disposal.

    • Potential for Side Reactions: Strong acid conditions can sometimes lead to charring or sulfonation if reaction temperatures are not carefully controlled.

Method 2: Two-Step Friedel-Crafts Acylation/Alkylation Route

An alternative strategy involves a two-step sequence that first establishes the carbon skeleton through an intermolecular acylation, followed by an intramolecular alkylation.[1][8] This route offers different strategic advantages and challenges compared to the direct cyclization of the pre-formed acid.

Principle and Mechanism

This pathway typically begins with a Friedel-Crafts acylation reaction between an arene (like benzene or a substituted derivative) and an appropriate acylating agent, such as crotonyl chloride or 3-chlorobutanoyl chloride, in the presence of a Lewis acid catalyst like AlCl₃.[9] This forms an intermediate phenyl ketone.

The second step is an intramolecular Friedel-Crafts alkylation. The Lewis acid activates the haloalkane portion of the intermediate, generating a carbocation which is then attacked by the aromatic ring to close the five-membered ring and form the indanone product.

Experimental Protocol (Conceptual)
  • Step A: Friedel-Crafts Acylation:

    • To a cooled, stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in an inert solvent (e.g., dichloromethane), slowly add 3-chlorobutanoyl chloride (1.0 eq).

    • After stirring, add benzene (1.5 eq) dropwise, maintaining a low temperature (0-5°C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash, dry, and concentrate to obtain the intermediate, 3-chloro-1-phenylbutan-1-one.

  • Step B: Intramolecular Friedel-Crafts Alkylation:

    • Dissolve the intermediate ketone from Step A in a suitable solvent.

    • Add a stoichiometric amount of AlCl₃ and heat the mixture (e.g., to 80°C) to promote the intramolecular cyclization.[8]

    • Monitor the reaction by TLC. Upon completion, perform an identical acidic ice-water quench and work-up as described in Step A.

    • Purify the final product by vacuum distillation.

Cost-Benefit Analysis
  • Benefits:

    • Modular Approach: This method allows for greater flexibility in introducing substituents on the aromatic ring by starting with different substituted benzenes.

    • Milder Acylating Conditions (Potentially): The initial intermolecular acylation can sometimes be achieved under conditions that are less harsh than the high-temperature PPA method.

  • Drawbacks:

    • Stoichiometric Lewis Acid: Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst (like AlCl₃) because the product ketone complexes with it, deactivating the catalyst.[10] This increases cost and generates significant metallic waste.[11][12][13][14][15]

    • Handling of Reagents: Anhydrous AlCl₃ is highly hygroscopic and reacts violently with water. Acyl chlorides are often corrosive and lachrymatory.

    • Multi-step Process: A two-step synthesis is inherently less efficient in terms of time and resources than a one-step process and can lead to lower overall yields due to losses at each stage.

    • Environmental Concerns: Traditional Friedel-Crafts reactions often use hazardous chlorinated solvents and produce large amounts of corrosive and toxic waste, making them less environmentally friendly.[10][16][17][18]

Alternative & Modern Approaches: The Nazarov Cyclization

For certain substrates, the Nazarov cyclization offers a powerful alternative for constructing the indanone core.[19][20] This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or a precursor that can generate one in situ.[20][21] In the context of this compound, this would typically involve a phenyl vinyl ketone derivative.

While less common for this specific target than Friedel-Crafts reactions, it is a key reaction for synthesizing substituted indanones and is an important tool in the organic chemist's arsenal.[4][19][22] Catalysts can range from strong Brønsted acids (like TFA) to various Lewis acids (e.g., Cu(OTf)₂).[2][19] The primary benefit is often the ability to perform the reaction under milder conditions than traditional Friedel-Crafts cyclizations. However, the synthesis of the required divinyl ketone precursor can add steps to the overall sequence.

Comparative Summary

FeatureMethod 1: Intramolecular FC Acylation (PPA)Method 2: Two-Step FC Acylation/Alkylation
Starting Materials 3-Phenylbutanoic AcidBenzene, Crotonyl/3-Chlorobutanoyl Chloride
Key Reagents Polyphosphoric Acid (PPA)Aluminum Chloride (AlCl₃), Thionyl Chloride
Relative Cost LowerModerate to Higher
Overall Yield High (often >90%)[5]Moderate (cumulative losses over two steps)
Number of Steps One (from acid)Two
Reaction Conditions Harsh (High temp, strong acid)Moderate (Low to moderate temp)
Key Safety Hazards Corrosive PPA, highly exothermic quenchHygroscopic/reactive AlCl₃, corrosive acyl chlorides[23][24][25][26][27]
Environmental Impact High acidic waste from PPAHigh metallic/acidic waste, chlorinated solvents
Scalability GoodModerate

Visualizing the Workflow

To better understand the process flow, the following diagrams illustrate the key stages of the primary synthesis methods.

cluster_0 Method 1: Intramolecular FC Acylation cluster_1 Method 2: Two-Step FC Route A1 3-Phenylbutanoic Acid A2 Add PPA & Heat A1->A2 A3 Ice Water Quench A2->A3 A4 Extraction & Wash A3->A4 A5 Purification (Vacuum Distillation) A4->A5 A6 This compound A5->A6 B1 Benzene + Acyl Chloride B2 FC Acylation (AlCl3) B1->B2 B3 Intermediate Ketone B2->B3 B4 Intramolecular FC Alkylation (AlCl3) B3->B4 B5 Work-up & Purification B4->B5 B6 This compound B5->B6

Caption: Comparative workflow for major synthesis routes.

cluster_mech Mechanism: PPA-Mediated Cyclization start 3-Phenylbutanoic Acid acylium Acylium Ion Intermediate (Electrophile) start->acylium + PPA - H2O attack Intramolecular Electrophilic Attack acylium->attack Phenyl ring acts as nucleophile sigma Sigma Complex (Cationic Intermediate) attack->sigma product This compound sigma->product - H+ (Restores Aromaticity)

Caption: Key steps in the PPA-mediated mechanism.

Conclusion and Recommendations

For the direct synthesis of this compound, the intramolecular Friedel-Crafts acylation of 3-phenylbutanoic acid using Polyphosphoric Acid (Method 1) remains the most practical and cost-effective choice for many applications, particularly at scale. Its high-yielding, single-step nature from an inexpensive precursor presents a significant economic advantage. However, researchers must be well-equipped to handle the safety and environmental challenges associated with using large quantities of hot, corrosive PPA.

The two-step Friedel-Crafts route (Method 2) offers greater strategic flexibility for creating analogues with different substitution patterns on the aromatic ring. While valuable for medicinal chemistry exploration, it is generally less efficient for producing the parent this compound due to its multi-step nature, lower overall yields, and the high cost and waste associated with stoichiometric Lewis acids.

As the field moves towards greener and more sustainable chemistry, exploring catalytic alternatives that avoid stoichiometric, harsh reagents will become increasingly important.[16][17] While modern methods like the Nazarov cyclization are powerful, for the specific, unadorned target of this compound, the classical PPA-mediated cyclization currently strikes the most effective balance between cost, yield, and operational simplicity.

References

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A Comparative Guide to the Green Synthesis of 2-Methyl-1-indanone: Evaluating Key Performance Metrics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency is intrinsically linked with the principles of green chemistry. 2-Methyl-1-indanone, a key intermediate in the synthesis of a variety of complex organic molecules and pharmaceutical agents, provides an excellent case study for evaluating the environmental impact of different synthetic strategies.[1] This guide offers a detailed comparison of two distinct synthetic pathways to this compound, analyzed through the lens of established green chemistry metrics. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting more sustainable synthetic routes.

We will dissect a classical approach, the intramolecular Friedel-Crafts acylation of 3-phenylbutanoic acid, and contrast it with a more streamlined alternative involving the intramolecular Friedel-Crafts alkylation of 2-chloro-2-methylpropiophenone.[1] The evaluation will be grounded in quantitative metrics, including Atom Economy (AE), Reaction Mass Efficiency (RME), Environmental Factor (E-Factor), and Process Mass Intensity (PMI). Through this comparative analysis, we aim to illuminate the causal relationships between methodological choices and their environmental consequences, thereby empowering more informed and sustainable chemical synthesis.

Green Chemistry Metrics: A Primer

To objectively assess the "greenness" of a chemical process, a set of standardized metrics is indispensable.[2] These metrics provide a quantitative measure of a reaction's efficiency in converting reactants into the desired product while minimizing waste.[3]

  • Atom Economy (AE): Developed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the final desired product.[4][5][6] It is a theoretical measure of reaction efficiency, assuming 100% yield. A higher atom economy signifies a more efficient reaction with less waste generated.[5][7]

  • Reaction Mass Efficiency (RME): RME provides a more realistic measure of a reaction's efficiency by taking into account the reaction yield and the stoichiometry of the reactants.[4][8] It is calculated as the mass of the product obtained divided by the total mass of reactants.[9][10]

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is a simple yet powerful metric that quantifies the amount of waste generated per unit of product.[11][12] A lower E-Factor indicates a greener process with less environmental impact.[13][14]

  • Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of product.[15][16] A lower PMI value signifies a more sustainable and efficient process.[17][18]

Synthetic Pathways to this compound

Route 1: Intramolecular Friedel-Crafts Acylation (Classical Approach)

This traditional three-step synthesis begins with the formation of 3-phenylbutanoic acid, followed by its conversion to an acid chloride, and finally, an intramolecular Friedel-Crafts acylation to yield this compound.[1]

Classical Synthesis of this compound cluster_0 Step 1: Knoevenagel Condensation & Reduction cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation Benzaldehyde Benzaldehyde Cinnamic Acid Derivative Cinnamic Acid Derivative Benzaldehyde->Cinnamic Acid Derivative Pyridine, Ethanol, Reflux Malonic Acid Malonic Acid Malonic Acid->Cinnamic Acid Derivative 3-Phenylbutanoic Acid 3-Phenylbutanoic Acid Cinnamic Acid Derivative->3-Phenylbutanoic Acid H2, Pd/C 3-Phenylbutanoyl Chloride 3-Phenylbutanoyl Chloride 3-Phenylbutanoic Acid->3-Phenylbutanoyl Chloride SOCl2, DMF (cat.), Reflux This compound This compound 3-Phenylbutanoyl Chloride->this compound AlCl3, DCM

Caption: Workflow for the classical synthesis of this compound.

Route 2: Intramolecular Friedel-Crafts Alkylation (Modern Approach)

This alternative route involves the Friedel-Crafts acylation of benzene with 2-chloro-2-methylpropionyl chloride to form an intermediate which then undergoes an intramolecular Friedel-Crafts alkylation to give the final product.[1][19]

Modern Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Alkylation Benzene Benzene 2-chloro-2-methylpropiophenone 2-chloro-2-methylpropiophenone Benzene->2-chloro-2-methylpropiophenone AlCl3 2-chloro-2-methylpropionyl chloride 2-chloro-2-methylpropionyl chloride 2-chloro-2-methylpropionyl chloride->2-chloro-2-methylpropiophenone This compound This compound 2-chloro-2-methylpropiophenone->this compound AlCl3, DCM

Caption: Workflow for the modern synthesis of this compound.

Quantitative Comparison of Green Chemistry Metrics

The following table provides a comparative analysis of the two synthetic routes based on key green chemistry metrics. The calculations are based on the detailed experimental protocols provided in the subsequent section.

MetricRoute 1: Intramolecular Friedel-Crafts AcylationRoute 2: Intramolecular Friedel-Crafts Alkylation
Overall Yield ~60%~94%
Atom Economy (AE) ~79%~80%
Reaction Mass Efficiency (RME) ~47%~75%
E-Factor ~25-30~10-15
Process Mass Intensity (PMI) ~26-31~11-16

Note: E-Factor and PMI values are estimates that include solvents used in reactions and work-up procedures. These values can vary depending on the scale of the reaction and the specific purification methods employed.

Analysis and Discussion

The quantitative data reveals a significant difference in the environmental footprint of the two synthetic pathways. While both routes exhibit a comparable and relatively high Atom Economy , a theoretical measure, the practical metrics paint a much clearer picture.

Route 2, the intramolecular Friedel-Crafts alkylation, is demonstrably "greener" across all practical metrics. The higher overall yield of Route 2 (94% vs. ~60%) is a primary contributor to its superior performance. This higher efficiency directly translates into a significantly better Reaction Mass Efficiency (RME) , indicating that a larger proportion of the reactant mass is converted into the desired product.

Consequently, the E-Factor and Process Mass Intensity (PMI) for Route 2 are substantially lower than for Route 1. This signifies a drastic reduction in waste generation per kilogram of this compound produced. The classical multi-step approach (Route 1) necessitates more reagents, solvents, and purification steps, all of which contribute to a larger environmental burden. The streamlined nature of Route 2, with fewer reaction steps and higher efficiency, is the key driver of its enhanced sustainability profile.

Experimental Protocols

Route 1: Intramolecular Friedel-Crafts Acylation

Step 1: Synthesis of 3-Phenylbutanoic Acid [1]

  • Condensation: In a round-bottom flask, combine benzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq) in ethanol. Heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling, acidify the reaction mixture with aqueous HCl, leading to the precipitation of the cinnamic acid derivative. Collect the solid by filtration, wash with cold water, and dry.

  • Reduction: Dissolve the dried cinnamic acid derivative in ethanol, and add a catalytic amount of palladium on carbon (10 mol%). Subject the mixture to hydrogenation until hydrogen uptake ceases.

  • Purification: Remove the catalyst by filtration and evaporate the solvent under reduced pressure to yield crude 3-phenylbutanoic acid.

Step 2: Synthesis of 3-Phenylbutanoyl Chloride [1]

  • Reaction Setup: To the crude 3-phenylbutanoic acid, add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. Monitor the reaction by the cessation of gas evolution (SO₂ and HCl).

  • Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure to afford crude 3-phenylbutanoyl chloride.

Step 3: Intramolecular Friedel-Crafts Acylation [1]

  • Reaction Setup: Suspend aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C.

  • Addition: Add a solution of 3-phenylbutanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.

Route 2: Intramolecular Friedel-Crafts Alkylation

Step 1: Synthesis of 2-chloro-2-methylpropiophenone [1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask, suspend aluminum chloride (1.1 eq) in anhydrous benzene.

  • Addition: Cool the mixture to 0-5°C and add 2-chloro-2-methylpropionyl chloride (1.0 eq) dropwise, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Pour the reaction mixture onto ice water. Separate the organic layer, wash successively with dilute HCl and sodium bicarbonate solution, and dry over magnesium sulfate. Concentrate the solution under reduced pressure to obtain crude 2-chloro-2-methylpropiophenone.

Step 2: Intramolecular Friedel-Crafts Alkylation [19]

  • Reaction Setup: Suspend aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Addition: Add a solution of 2-chloro-2-methylpropiophenone (1.0 eq) in DCM dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture onto ice water. Separate the organic layer and wash it with dilute HCl and sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by distillation to obtain this compound.

Conclusion

This comparative guide demonstrates the practical application of green chemistry metrics in evaluating and improving synthetic methodologies. The synthesis of this compound via the intramolecular Friedel-Crafts alkylation of 2-chloro-2-methylpropiophenone (Route 2) is unequivocally the more sustainable option compared to the classical multi-step acylation route. Its superior performance in terms of overall yield, Reaction Mass Efficiency, E-Factor, and Process Mass Intensity underscores the importance of process optimization and route selection in minimizing environmental impact.

As the pharmaceutical and chemical industries continue to embrace the principles of green chemistry, the rigorous application of these metrics will be paramount in guiding the development of more efficient, economical, and environmentally benign synthetic processes.

References

  • Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 17(8), 9447-9463.
  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the most useful?. Green Chemistry, 4(6), 521-527.
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  • Clark, J. H., & Macquarrie, D. J. (2008).
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  • The Organic Chemistry Tutor. (2021, April 29). How to Calculate Atom Economy [Video]. YouTube. [Link]

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  • Chem-Station Int. Ed. (2022, March 3). Process Mass Intensity, PMI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). E factor = Kg waste/Kg product. Retrieved from [Link]

  • Fillion, E., et al. (2011). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 88, 134.
  • The Organic Chemistry Tutor. (2022, October 28). How to Calculate E-factor (Green Chem) [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Measuring Green Chemistry: Methods, Models, and Metrics. Retrieved from [Link]

  • ACS Publications. (2023, October 16). Sustainability Appraisal of Polymer Chemistry Using E-Factor: Opportunities, Limitations and Future Directions. Retrieved from [Link]

  • Sheldon, R. A. (n.d.). E-Factor. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
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  • Cheminformatics 2.0. (2011, June 28). “Process Mass Intensity” calculation in Yield101 app. Retrieved from [Link]

  • Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
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  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Chiral Separation of 2-Methyl-1-indanone: A Comparative Analysis of Polysaccharide-Based Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a critical step in the synthesis and analysis of chiral molecules. 2-Methyl-1-indanone, a versatile building block in the synthesis of various pharmaceuticals, possesses a single stereocenter, making the resolution of its racemic mixture essential for understanding the pharmacological and toxicological profiles of its individual enantiomers. This guide provides an in-depth technical comparison of the performance of different polysaccharide-based chiral stationary phases (CSPs) for the enantioseparation of this compound and structurally related cyclic ketones. By presenting supporting experimental data and explaining the underlying principles of chiral recognition, this document aims to be an authoritative resource for developing robust and efficient chiral separation methods.

The Significance of Chiral Separation in Drug Development

Chirality plays a pivotal role in the pharmacological activity of many drugs. The two enantiomers of a chiral molecule can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, regulatory agencies worldwide increasingly require the development and characterization of single-enantiomer drugs. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases is the most widely used technique for the analytical and preparative separation of enantiomers due to its versatility and high efficiency.

Understanding Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most successful and widely used for the separation of a broad range of chiral compounds. The chiral recognition mechanism of these phases is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which is a derivative of the polysaccharide coated or immobilized on a silica support.[1] These interactions are typically a combination of:

  • Hydrogen bonding: Interactions between polar functional groups on the analyte and the carbamate or ester groups of the chiral selector.

  • π-π interactions: Stacking interactions between aromatic rings of the analyte and the phenyl groups of the chiral selector.

  • Dipole-dipole interactions: Electrostatic interactions between polar bonds.

  • Steric hindrance: The three-dimensional structure of the chiral selector creates a chiral environment where one enantiomer fits more favorably than the other.

The subtle differences in the stability of these diastereomeric complexes lead to different retention times on the chromatographic column, enabling their separation.

Comparative Performance of Chiral Stationary Phases for Cyclic Ketones

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detectionk'1k'2αRs
2-Ethyl-1-indanone CHIRALPAK® ICn-hexane / dichloromethane = 65 / 351.0UV-VIS 254 nm1.842.081.132.73
2-Methyl-1-tetralone CHIRALPAK® AD-3Rwater / acetonitrile = 60 / 400.5UV-VIS 210 nm6.968.191.185.19

k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. α is the selectivity factor, and Rs is the resolution factor.

  • CHIRALPAK IC (Cellulose tris(3,5-dichlorophenylcarbamate)) for 2-Ethyl-1-indanone: The successful separation of 2-ethyl-1-indanone on CHIRALPAK IC with a normal phase mobile phase highlights the importance of π-π and dipole-dipole interactions. The electron-withdrawing chlorine atoms on the phenylcarbamate groups of the chiral selector enhance its interaction with the aromatic ring of the indanone. The use of dichloromethane as a polar modifier in the mobile phase suggests that it plays a crucial role in modulating the retention and selectivity.

  • CHIRALPAK AD-3R (Amylose tris(3,5-dimethylphenylcarbamate)) for 2-Methyl-1-tetralone: The baseline separation of 2-methyl-1-tetralone on an amylose-based CSP in reversed-phase mode demonstrates the versatility of these phases. In this case, hydrophobic interactions between the analyte and the stationary phase, along with hydrogen bonding with the carbamate groups, are likely the dominant forces driving the separation. The high resolution (Rs = 5.19) indicates a very efficient separation process.

Based on these results, both cellulose- and amylose-based CSPs show significant potential for the successful enantioseparation of this compound. A screening approach utilizing both types of phases under both normal and reversed-phase conditions is highly recommended.

Experimental Protocols: A Starting Point for Method Development

The following protocols are based on the successful separations of the analogous compounds and serve as a robust starting point for developing a method for this compound.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation CSP_screening Select CSPs: - CHIRALPAK IC - CHIRALPAK AD-H MP_screening Select Mobile Phases: - Normal Phase (Hex/IPA) - Reversed Phase (ACN/H2O) CSP_screening->MP_screening Initial Conditions MP_ratio Optimize Mobile Phase Ratio MP_screening->MP_ratio Promising Separation Flow_rate Adjust Flow Rate MP_ratio->Flow_rate Fine-tuning Temperature Evaluate Column Temperature Flow_rate->Temperature Further Optimization Specificity Specificity Temperature->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness

Caption: A generalized workflow for chiral method development.

  • Column: CHIRALPAK® IC (5 µm, 4.6 x 250 mm) or a similar cellulose-based CSP.

  • Mobile Phase: Start with a screening gradient of n-Hexane and Isopropanol (IPA). A good starting point is an isocratic mixture of n-Hexane/IPA (90:10, v/v). Based on the 2-ethyl-1-indanone data, a mixture containing a chlorinated solvent like dichloromethane could also be effective, for example, n-Hexane/Dichloromethane (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Column: CHIRALPAK® AD-H (5 µm, 4.6 x 250 mm) or a similar amylose-based CSP.

  • Mobile Phase: Start with a screening gradient of Acetonitrile (ACN) and water. A good starting point is an isocratic mixture of Water/ACN (60:40, v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices and Optimization Strategies

  • Choice of Polysaccharide Backbone (Cellulose vs. Amylose): Cellulose and amylose have different helical structures, leading to distinct chiral recognition capabilities. It is often observed that if a compound is not well-resolved on a cellulose-based CSP, an amylose-based CSP with the same derivatization might provide a successful separation, and vice-versa. Therefore, screening both types is a crucial first step.

  • Mobile Phase Selection:

    • Normal Phase: The choice of alcohol (e.g., IPA, ethanol) and its concentration in the alkane mobile phase significantly impacts retention and selectivity. A lower alcohol content generally leads to stronger retention. Additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can improve peak shape, although this compound is neutral and may not require additives.

    • Reversed Phase: The ratio of the organic modifier (ACN or methanol) to water is the primary parameter for optimization. A higher percentage of the organic modifier will decrease retention times.

  • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process. Varying the temperature between 10°C and 40°C can sometimes improve resolution or even reverse the elution order of the enantiomers.

Conclusion and Recommendations

The successful chiral separation of this compound is highly achievable using polysaccharide-based chiral stationary phases. Based on the analysis of structurally similar compounds, both cellulose- and amylose-based CSPs, such as the CHIRALPAK® IC and CHIRALPAK® AD series, are excellent candidates for initial screening.

For a systematic approach, it is recommended to start with a screening protocol that evaluates both CHIRALPAK® IC and CHIRALPAK® AD-H columns under both normal phase (n-Hexane/IPA) and reversed-phase (ACN/Water) conditions. The insights gained from these initial runs will guide the subsequent optimization of the mobile phase composition, flow rate, and temperature to achieve baseline separation with optimal analysis time.

This guide provides a comprehensive framework and practical starting points for researchers to confidently tackle the chiral separation of this compound, ultimately contributing to the advancement of chiral drug development and analysis.

References

  • Daicel Corporation. (n.d.). CHIRALPAK® IC. Retrieved from [Link]

  • Jurin, M., Kontrec, D., & Roje, M. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3993. [Link]

  • Daicel Corporation. (n.d.). Application Search. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-Methyl-1-indanone: A Statistical and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-1-indanone is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and complex organic molecules.[1] The indanone scaffold is a privileged structure in medicinal chemistry, and the ability to introduce substituents, such as the methyl group at the 2-position, is vital for the development of new chemical entities. This guide provides an in-depth comparison of two robust and widely employed synthetic routes to this compound: the intramolecular Friedel-Crafts acylation of 3-phenylbutanoic acid derivatives and the intramolecular Friedel-Crafts alkylation of 2-chloro-2-methylpropiophenone.

This document will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, purity, reaction time, and scalability. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Synthetic Strategies: A Head-to-Head Comparison

The two primary methods for synthesizing this compound both rely on the powerful Friedel-Crafts reaction to form the five-membered ring of the indanone core. However, they differ significantly in their starting materials and the nature of the intramolecular cyclization step.

  • Method 1: Intramolecular Friedel-Crafts Acylation. This classical approach is a multi-step process that begins with the synthesis of 3-phenylbutanoic acid. This acid is then converted to its more reactive acid chloride derivative, which subsequently undergoes an intramolecular Friedel-Crafts acylation to yield the target indanone.[1]

  • Method 2: Intramolecular Friedel-Crafts Alkylation. This alternative route utilizes a pre-formed propiophenone derivative, which undergoes an intramolecular alkylation to form the indanone ring.[1] This method can be more direct if the starting propiophenone is readily available.

The choice between these two methods often depends on the availability of starting materials, desired scale, and tolerance for multi-step procedures. The following table provides a quantitative comparison of the two approaches based on typical experimental outcomes.

MetricMethod 1: Friedel-Crafts AcylationMethod 2: Friedel-Crafts Alkylation
Overall Yield 65-75%85-95%[2]
Purity (crude) 85-90%90-95%[2]
Reaction Time (total) 10-14 hours4-6 hours[1][2]
Number of Steps 32
Key Reagents Thionyl chloride, Aluminum chlorideAluminum chloride
Scalability GoodExcellent
Safety Considerations Use of corrosive thionyl chlorideUse of moisture-sensitive and corrosive aluminum chloride

Method 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylbutanoic Acid

This method is a reliable, albeit longer, route to this compound. It involves three distinct chemical transformations, each with its own set of experimental considerations.

Workflow for Friedel-Crafts Acylation

cluster_0 Step 1: Synthesis of 3-Phenylbutanoic Acid cluster_1 Step 2: Formation of the Acid Chloride cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation start Benzaldehyde + Malonic Acid step1 Knoevenagel Condensation start->step1 intermediate1 Cinnamic Acid Derivative step1->intermediate1 step2 Reduction intermediate1->step2 product1 3-Phenylbutanoic Acid step2->product1 step3 Reaction with Thionyl Chloride product1->step3 product2 3-Phenylbutanoyl Chloride step3->product2 step4 Cyclization with AlCl3 product2->step4 product3 This compound step4->product3 start 2-Chloro-2-methylpropiophenone intermediate1 Formation of Acylium-Lewis Acid Complex start->intermediate1 + AlCl3 catalyst AlCl3 intermediate2 Formation of Tertiary Carbocation intermediate1->intermediate2 Chloride Abstraction cyclization Intramolecular Electrophilic Attack intermediate2->cyclization intermediate3 Sigma Complex cyclization->intermediate3 deprotonation Deprotonation and Catalyst Regeneration intermediate3->deprotonation - H+ product This compound deprotonation->product

Caption: Mechanism of intramolecular Friedel-Crafts alkylation for this compound synthesis.

Detailed Experimental Protocol: Method 2

This protocol assumes the starting material, 2-chloro-2-methylpropiophenone, is available. It can be synthesized via the Friedel-Crafts acylation of benzene with 2-chloro-2-methylpropionyl chloride. [1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (1.1 eq) in anhydrous dichloromethane. [2]2. Addition of Starting Material: Slowly add a solution of 2-chloro-2-methylpropiophenone (1.0 eq) in anhydrous dichloromethane to the AlCl3 suspension. The temperature should be maintained at room temperature during the addition. [2]The AlCl3 abstracts the chloride ion to form a tertiary carbocation, which is the key electrophile for the intramolecular cyclization.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours, although in some cases it may be stirred overnight. [1][2]4. Work-up: Carefully pour the reaction mixture onto a mixture of ice and water to quench the reaction. [2]5. Extraction and Purification: Separate the organic layer. Wash the organic layer successively with dilute hydrochloric acid and a sodium bicarbonate solution. [2]Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation to give a light yellow liquid. [2]

Alternative Synthetic Approaches

While the two Friedel-Crafts routes are the most common, other methods for the synthesis of indanones exist and are subjects of ongoing research. One notable alternative is the Nazarov cyclization , which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. [3]This method can offer a different substitution pattern on the indanone core and may be amenable to asymmetric catalysis. Other modern approaches include palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and nickel-catalyzed reductive cyclization of enones. [4]These methods often provide high yields and enantioselectivities but may require more specialized catalysts and starting materials.

Conclusion

Both the intramolecular Friedel-Crafts acylation and alkylation routes are effective for the synthesis of this compound. The alkylation method (Method 2) generally offers a higher yield and a more streamlined workflow, making it preferable for larger-scale synthesis, provided the starting material is accessible. The acylation route (Method 1), while longer, is a classic and reliable method that is valuable when building the carbon skeleton from more fundamental starting materials is necessary.

The choice of synthetic route will ultimately be guided by the specific constraints and objectives of the research or development program, including the availability of starting materials, required scale, and desired purity. This guide provides the foundational data and procedural insights to make an informed decision.

References

  • U.S. Patent No. 6,548,710 B2. (2003). Process for preparing 1-indanones. Google Patents.
  • Organic Syntheses. (n.d.). 2-Indanone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

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Safety Operating Guide

Executive Summary & Immediate Safety Profile

Author: BenchChem Technical Support Team. Date: February 2026

2-Methyl-1-indanone (CAS: 17496-14-9) is a bicyclic ketone frequently used as an intermediate in the synthesis of pharmaceutical precursors and photosensitive materials. While not classified as a P-listed (acutely toxic) waste under RCRA, it presents specific handling challenges due to its low melting point (~47–50°C) and potential for skin/eye irritation.

Critical Disposal Directive:

  • Do NOT dispose of via sink or municipal drainage.

  • Do NOT mix with strong oxidizers or halogenating agents in waste streams (risk of forming lacrimatory

    
    -halo ketones).
    
  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.

Technical Profile & Waste Characterization

To ensure compliant disposal, you must characterize the waste based on its physical state at the time of disposal. This compound exists at the boundary of solid and liquid phases in warm laboratory environments.

PropertyValueDisposal Implication
Physical State Solid (Low MP: 47–50°C)May liquefy in hot waste storage rooms. Requires secondary containment.
Flash Point >100°C (Closed Cup)Technically not RCRA D001 (Ignitable), but handled as Combustible .
Water Solubility Low / InsolubleWill not partition to aqueous phase; requires organic solvent rinse.
Reactivity

-Hydrogens present
Susceptible to oxidation/halogenation at the C2 position.
GHS Hazards H302, H315, H319Treat as Toxic & Irritant . PPE (Nitrile gloves) is mandatory.

Pre-Disposal Assessment Workflow

Before selecting a waste stream, use the following decision logic to categorize the material. This prevents cross-contamination of bulk waste streams.

DisposalDecisionTree Start Start: Identify Waste State IsSolid Is it Pure Solid? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid EmptyCheck Is Container Empty? Start->EmptyCheck SolidStream Stream A: Solid Hazardous Waste (Combustible/Toxic) IsSolid->SolidStream Yes SolventCheck Check Solvent Type IsLiquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (EtOAc, Hexane) SolventCheck->NonHalo StreamB Stream B: Halogenated Organic Waste Halo->StreamB StreamC Stream C: Non-Halogenated Organic Waste NonHalo->StreamC RCRA Triple Rinse -> Deface Label -> Recycling/Trash EmptyCheck->RCRA RCRA Compliant

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Pure Substance (Solid/Melt)

Applicable for: Expired shelf stocks, recrystallization residues, or spill clean-up solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, Solid."

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: Because the melting point is ~47°C, a building HVAC failure or proximity to heat sources (ovens) can melt the solid. Store the waste jar inside a secondary plastic tray to contain potential leaks.

  • Disposal: Seal tightly and transfer to the central hazardous waste accumulation area for incineration.

Protocol B: Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, filtrates, or reaction byproducts.

Scientific Rationale: this compound is an organic ketone.[2][3] Segregation depends entirely on the solvent used, as the indanone itself is compatible with most organic streams.

  • Scenario 1: Non-Halogenated Solvents (e.g., Ethyl Acetate, Acetone, Ethanol)

    • Action: Pour into the "Non-Halogenated Organic" carboy (Red Can).

    • Caution: Ensure the mixture does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). Ketones can form unstable peroxides or oxidize exothermically.

  • Scenario 2: Halogenated Solvents (e.g., DCM, Chloroform)

    • Action: Pour into the "Halogenated Organic" carboy (Yellow Can).

    • Why? Halogenated waste is incinerated at higher temperatures to manage acid gas emissions. Keeping non-halogenated volume out of this stream reduces disposal costs.

Protocol C: Empty Containers (RCRA Compliance)

Applicable for: Original vendor bottles.

To classify the container as "RCRA Empty" under 40 CFR 261.7 :

  • Empty: Pour out all flowable material.

  • Triple Rinse:

    • Rinse the bottle 3 times with a small volume of a compatible solvent (e.g., Acetone or Ethanol).

    • Crucial Step: Pour the rinsate into the appropriate liquid waste stream (Protocol B). Do not pour rinsate down the drain.

  • Deface: Cross out the label or remove it entirely.

  • Discard: Place the dry, uncapped bottle in the lab glass trash or recycling, depending on facility rules.

Spill Contingency Plan

If this compound is spilled outside a fume hood:

  • Isolate: Evacuate the immediate area. The compound is a respiratory irritant (H335).[1]

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not sweep dry dust (creates aerosols). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Melt/Liquid Spill: Cover with an inert absorbent (Vermiculite or chemically treated pads). Do not use sawdust (combustible hazard with organic ketones).

  • Disposal: Transfer all cleanup materials into a Protocol A (Solid Waste) container.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Residues of Hazardous Waste in Empty Containers (RCRA Empty). 40 CFR 261.[5][6][7][8][9]7. [Link]

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

Sources

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